XPCC protein
Description
Historical Context and Discovery of XPC Protein Function
The historical context of XPC protein research is intimately linked to the study of the rare genetic disorder Xeroderma pigmentosum (XP). XP is characterized by extreme sensitivity to sunlight, a high incidence of skin cancers, and, in some cases, neurological abnormalities oup.commedlineplus.govnih.gov. Early studies identified different complementation groups (XP-A to XP-G and XPV) based on the ability of cells from different patients to correct the UV sensitivity of cells from other patients when fused. This indicated that defects in different genes were responsible for the disorder.
The XPC gene was identified in 1992 through the transfection of XP-C cells with a human cDNA expression library, which successfully corrected the severe UV sensitivity of these cells pnas.org. This discovery provided a molecular basis for the defect in XP-C patients and highlighted the importance of the protein encoded by this gene in DNA repair. Subsequent research established that the XPC protein functions as a key DNA damage recognition factor, particularly in the early steps of GG-NER genecards.orgwikipedia.orgnih.gov. It was found to form a complex with other proteins, notably human RAD23B (hHR23B) and Centrin 2, which enhances its stability and DNA binding activity nih.govnih.govnih.govembopress.org.
Significance of XPC Protein in Genome Stability and Cellular Homeostasis
XPC protein plays a critical role in maintaining genome stability by initiating the repair of a broad spectrum of DNA lesions through GG-NER. These lesions, if left unrepaired, can lead to mutations, chromosomal aberrations, and ultimately contribute to processes such as aging and carcinogenesis nih.govresearchgate.net. The importance of XPC in preventing cancer is underscored by the high incidence of skin cancers in XP-C patients who have deficient or absent XPC protein function medlineplus.govmedlineplus.gov. Studies in XPC-deficient mice have also demonstrated an accelerated accumulation of mutations and increased tumor incidence, further emphasizing its role as a tumor suppressor nih.govresearchgate.net.
Overview of XPC Protein's Central Role in DNA Repair Mechanisms
XPC protein is the primary factor responsible for initiating GG-NER, which is one of the two main sub-pathways of NER. While Transcription-Coupled NER (TC-NER) is initiated by stalled RNA polymerase II at a lesion site during transcription, GG-NER surveys the entire genome for damage oup.comnih.govnih.gov. XPC, in complex with hHR23B and Centrin 2, acts as the initial damage sensor in GG-NER wikipedia.orgnih.govnih.gov.
The mechanism by which XPC recognizes damage is not based on recognizing a specific chemical structure, but rather by sensing the local distortion or destabilization of the DNA helix caused by the lesion oup.comnih.govnih.govembopress.org. The XPC-hHR23B complex is thought to scan the DNA, transiently binding and dissociating, until it encounters a distortion nih.gov. Upon finding a lesion, XPC undergoes a conformational change and stably binds to the damaged site, showing a preference for single-stranded DNA regions that may be transiently opened at damage sites nih.govgenecards.orgnih.gov. This stable binding is a crucial step that signals the presence of damage and facilitates the recruitment of downstream NER factors, including the basal transcription factor TFIIH oup.compnas.orgwikipedia.orgnih.govnih.gov. TFIIH, with its helicase subunits XPB and XPD, unwinds the DNA duplex around the lesion, creating an open bubble necessary for the subsequent excision and repair synthesis steps oup.comnih.gov.
While its primary role is in GG-NER, research indicates XPC's involvement in other repair pathways. For instance, studies have shown that XPC can interact with BER proteins and may stimulate the repair of oxidative DNA damage nih.govnih.govembopress.orgfrontiersin.org. This suggests a more versatile role for XPC in DNA repair than initially understood, extending beyond the removal of bulky adducts to potentially influencing the repair of other types of lesions.
Properties
CAS No. |
156533-34-5 |
|---|---|
Molecular Formula |
C3H2BrF3 |
Synonyms |
XPCC protein |
Origin of Product |
United States |
Molecular Architecture and Domains of Xpc Protein
Structural Organization of XPC Protein Domains
The XPC protein is broadly divided into two major regions: the N-terminal portion (residues 1-491) and the C-terminal portion (residues 492-940). acs.orgnih.govnih.govfigshare.com While the C-terminal region was initially recognized for its critical functional roles, subsequent research has revealed specific domains and functions within the N-terminal part as well. acs.orgnih.govnih.govfigshare.com Structural and sequence analyses, including comparisons to the yeast homolog Rad4, have helped delineate key domains within XPC, such as the transglutaminase-like domain (TGD) and multiple β-hairpin domains (BHDs). researchgate.netpnas.orgpnas.orgnih.gov
N-terminal Region Functional Characterization
Initially, specific functional roles for the N-terminal portion of XPC (residues 1-491) were not clearly defined. acs.orgnih.govnih.govfigshare.com However, biochemical characterization of bacterially expressed fragments led to the identification of a previously unrecognized folded helical structural domain within the N-terminus, specifically spanning residues 156-325. acs.orgnih.govnih.gov This domain, XPC(156-325), has been shown through pull-down and protease protection assays to physically interact with the DNA repair factor XPA, thereby establishing a functional role for the XPC N-terminal region. acs.orgnih.govnih.govfigshare.com The N-terminal domain has also been implicated in interactions with DDB2 and TFIIH, suggesting its involvement in the ordered assembly of repair factors at damage sites. rupress.org
C-terminal Region Functional Characterization
The C-terminal portion of XPC (residues 492-940) is known to be critical for several key functions of the protein. acs.orgnih.govnih.govfigshare.com This region is primarily responsible for the essential DNA-binding characteristics of XPC and mediates critical interactions with other proteins in the NER pathway, including RAD23B, CETN2, and TFIIH. acs.orgnih.govnih.govfigshare.com Within the C-terminus are located key DNA-interacting domains, such as the transglutaminase-like domain (TGD) and three β-hairpin domains (BHD1, BHD2, and BHD3). researchgate.netpnas.orgpnas.orgnih.gov These domains cooperate to recognize helix-distorting DNA lesions. researchgate.net The C-terminal 125 amino acids are particularly crucial for interaction with TFIIH and are indispensable for full XPC activity in cell-free NER reactions. researchgate.netuniprot.org Specific interaction sites within the C-terminus have been mapped for its binding partners. researchgate.net
Here is a summary of mapped interaction sites within the XPC C-terminal region:
| Interaction Partner | XPC Residue Range |
| RAD23B | 488-727 |
| Single-strand DNA | 599-735 |
| CETN2 | 840-859 |
| TFIIH | 809-930 |
Insights from Biochemical and Structural Analyses for Domain Functionality
Biochemical and structural analyses have provided significant insights into the functionality of XPC domains. Limited proteolysis experiments combined with mass spectrometry revealed that the full XPC-C is stable, whereas the full XPC-N is not, although a stable folded domain exists within XPC-N (residues 156-325). acs.orgnih.govnih.gov Pull-down and protease protection assays were instrumental in demonstrating the physical interaction between XPC(156-325) and XPA. acs.orgnih.govnih.govfigshare.com
Structural studies, including homology modeling based on the yeast Rad4 protein and electron microscopy of the human XPC complex, have illuminated how different domains contribute to DNA recognition and protein interactions. acs.orgnih.govnih.govpnas.orgpnas.orgnih.govnih.gov The β-hairpin domains (BHD1-3) and the TGD, primarily in the C-terminus, are key to DNA binding. researchgate.netpnas.orgpnas.orgnih.gov For instance, BHD1 and the TGD region are involved in binding to double-stranded DNA flanking the lesion, while BHD2 and a β-turn subdomain detect unpaired bases. researchgate.net BHD3 contains a critical β-hairpin that inserts into the DNA helix at the damage site, a process mediated by specific DNA-attractive and repulsive amino acids within this domain. researchgate.net
Biochemical assays have shown that the C-terminal region alone exhibits DNA binding characteristics similar to the full-length protein, and this binding is enhanced by interactions with RAD23B and CETN2. acs.orgnih.govnih.govfigshare.com Analysis of mutations, such as the Trp690Ser missense mutation in the C-terminus, has demonstrated a diminished ability to bind DNA, highlighting the importance of specific residues and domains for function. acs.orgnih.govnih.gov
Influence of Domain Interactions on XPC Protein Conformation and Activity
Interactions between XPC domains and with partner proteins significantly influence the protein's conformation and activity. The association of XPC with RAD23B and CETN2 is known to stabilize XPC and stimulate its DNA-binding activity. acs.orgnih.govnih.govfigshare.com This stimulation is thought to occur via an allosteric mechanism involving structural stabilization or the induction of a specific conformational change in XPC upon binding to RAD23B and CETN2. nih.gov
The interaction of the XPC C-terminus with TFIIH is crucial for recruiting this essential downstream repair complex to the damage site. researchgate.netuniprot.org The N-terminal interaction with XPA is important for the transition from the initial recognition complex to the pre-incision complex. researchgate.net Furthermore, XPC interacts with specific subunits of TFIIH, namely XPB and p62, through distinct regions, with the C-terminus interacting with XPB and both N- and C-termini interacting with p62. rupress.orgresearchgate.net These interactions are vital for regulating TFIIH activities, such as the ATPase activity of XPB, and ensuring the proper positioning of repair factors. researchgate.net
Electron microscopy studies have revealed that the human XPC complex has a flexible, ear-shaped structure that undergoes localized changes in order upon DNA binding, suggesting that conformational changes are integral to its function. pnas.orgpnas.orgnih.gov The flexibility, potentially stemming in part from associated proteins like RAD23B, allows the complex to adapt during the damage sensing and repair initiation processes. pnas.org The dynamic interaction surface, particularly involving BHD2 and the β-turn subdomain, promotes the mobility of XPC during the search for lesions, enabling a two-stage discrimination process that involves forming transient and then more stable recognition intermediates. embopress.org
Xpc Protein in Dna Damage Recognition
Mechanism of Damaged DNA Binding by XPC Protein Complex
The XPC protein does not function in isolation; it forms a stable heterotrimeric complex with RAD23B and CETN2. pnas.orgreactome.org This complex is the primary entity that scans the genome for abnormalities. nih.govresearchgate.net The interaction with RAD23B and CETN2 is crucial, as it stabilizes the XPC protein and enhances its ability to bind to DNA. nih.govnih.gov While XPC itself possesses the DNA binding activity, RAD23B and CETN2 act as accessory factors that modulate its function. nih.govplos.org
The mechanism of damage recognition by the XPC complex is not based on the direct recognition of the chemical nature of the lesion itself. Instead, it acts as a structure-specific sensor, identifying the thermodynamic instability and helical distortion caused by the presence of a lesion. nih.govresearchgate.netnih.gov This indirect readout mechanism allows the XPC complex to recognize a wide array of structurally diverse lesions. nih.govwikipedia.org Crystallographic studies of the yeast homolog, Rad4, have shown that the protein does not make direct contact with the damaged nucleotides. nih.govnih.gov Instead, it binds to the undamaged strand opposite the lesion and flips out two undamaged nucleotide bases from the DNA helix, inserting a β-hairpin domain into the resulting gap. researchgate.netresearchgate.net This "opens" the DNA duplex and creates a platform for the assembly of downstream repair factors. portlandpress.com
The binding of the XPC complex to damaged DNA is a dynamic, two-stage process. researchgate.netrupress.org It begins with a transient scanning mode where the complex rapidly associates and dissociates with DNA. nih.govrupress.org Upon encountering a site of distortion, it transitions to a more stable binding mode, which is necessary to initiate the repair cascade. researchgate.netrupress.org Interestingly, after this stable binding is achieved, RAD23B appears to dissociate from the complex, suggesting its primary role is in the initial damage sensing and loading of XPC onto the lesion. rupress.org
| Component | Function in the XPC Complex |
| XPC | Primary DNA damage sensor; binds to distorted DNA. nih.govmedlineplus.gov |
| RAD23B | Stabilizes XPC and enhances its DNA binding affinity; dissociates after stable lesion binding. nih.govnih.govrupress.org |
| CETN2 | Stabilizes the XPC protein. pnas.orgnih.govkobe-u.ac.jp |
Preference for Helix-Distorting Lesions
The XPC complex exhibits a clear preference for DNA lesions that significantly disrupt the regular B-form of the DNA double helix. pnas.orgnih.gov This includes a wide variety of bulky adducts, such as those formed by environmental mutagens like benzo[a]pyrene (B130552) and UV-induced photoproducts like 6-4 photoproducts (6-4PPs). wikipedia.orgnih.gov The extent of the helical distortion directly correlates with the binding affinity of the XPC complex. nih.gov Lesions that cause a greater degree of bending and unwinding of the DNA are recognized more efficiently. nih.gov
Conversely, lesions that cause minimal distortion, such as cyclobutane (B1203170) pyrimidine (B1678525) dimers (CPDs), are poor substrates for direct recognition by the XPC complex. nih.govportlandpress.com This difference in recognition efficiency for various lesion types underscores the principle that XPC is a sensor of DNA structure rather than a specific chemical modification. nih.gov
| Lesion Type | Degree of Helix Distortion | XPC Binding Affinity |
| 6-4 Photoproducts (6-4PPs) | High | High nih.gov |
| Benzo[a]pyrene adducts | High | High wikipedia.orgnih.gov |
| Cisplatin (B142131) adducts | High | High wikipedia.org |
| Cyclobutane Pyrimidine Dimers (CPDs) | Low | Low nih.govportlandpress.com |
Recognition of Non-Hydrogen-Bonded Bases
A key feature of the XPC complex's mechanism is its ability to detect the presence of non-hydrogen-bonded or "unpaired" bases within the DNA duplex. plos.orguniprot.org Damaged DNA often leads to a localized disruption of the normal Watson-Crick base pairing. The XPC complex is proposed to rapidly screen the DNA for these unpaired bases by forming a transient intermediate complex. uniprot.org This initial interaction is thought to be a critical step in identifying potential sites of damage.
Upon detecting a region with compromised base pairing, the XPC complex utilizes an intrinsic single-stranded DNA-binding activity to mature into a stable recognition complex. uniprot.org This involves the aforementioned flipping out of nucleotides on the undamaged strand opposite the lesion, which are then stabilized by the protein. plos.orgresearchgate.net This mechanism of probing for single-stranded character within the double helix allows XPC to function as a versatile detector of a wide range of DNA abnormalities. plos.org
Interaction with Specific DNA Structures (e.g., single-stranded segments, bubble DNA, loop DNA)
The structure-specific nature of the XPC complex extends to its ability to recognize and bind to various non-canonical DNA structures, even in the absence of a chemical lesion. uniprot.orgbiologists.com The complex shows a preference for binding to DNA containing short single-stranded segments, bubble structures (where the two DNA strands are unpaired for a short stretch), and loop structures. pnas.orguniprot.org
This ability to bind to DNA bubbles is particularly relevant, as these structures mimic the intermediate formed during the initial stages of NER. nih.gov Studies have shown that the XPC-Rad23 complex has a higher affinity for damaged bubble DNA lesions compared to damaged duplex DNA. nih.gov This suggests that once a lesion is recognized and a small bubble is formed, the XPC complex can bind more stably to this intermediate structure, thereby facilitating the recruitment of the downstream repair machinery. nih.gov However, it is important to note that while XPC can bind to these structures, the initiation of the full repair process, including the dual incision, only occurs when a genuine DNA lesion is present within the bubble. biologists.com
Role of XPC Protein as the Initial Damage Sensor in Global Genome Nucleotide Excision Repair (GG-NER)
The XPC complex serves as the primary initiator of the GG-NER pathway. portlandpress.comnih.govpnas.org It is the first protein to recognize and bind to a wide variety of helix-distorting lesions throughout the entire genome, irrespective of transcriptional activity. nih.govnih.govrupress.org This initial damage detection is the rate-limiting step in GG-NER. rupress.org
Once the XPC complex has stably bound to a lesion, it acts as a scaffold to recruit the multi-subunit transcription factor IIH (TFIIH) complex. nih.govportlandpress.com The recruitment of TFIIH is a critical downstream event, as its helicase subunits, XPB and XPD, are responsible for unwinding the DNA around the lesion to create a larger "bubble" of approximately 25-30 nucleotides. nih.govportlandpress.com This unwound structure then allows for the subsequent binding of other NER factors, including XPA, RPA, and the endonucleases XPG and XPF-ERCC1, which are responsible for excising the damaged DNA segment. nih.govnih.gov Therefore, the role of XPC as the initial damage sensor is indispensable for the assembly of the entire NER machinery at the site of damage. nih.govnih.gov
Distinction from UV-DDB Complex in Damage Recognition
While the XPC complex is the central damage sensor in GG-NER, it is not the only one. For certain types of lesions, particularly the UV-induced CPDs that create minimal helix distortion, the XPC complex has a low binding affinity and is inefficient at initiating repair on its own. nih.govportlandpress.com In these cases, another protein complex, the UV-damaged DNA-binding (UV-DDB) complex, plays a crucial role. nih.govportlandpress.com
The UV-DDB complex, composed of the DDB1 and DDB2 (also known as XPE) subunits, has a high affinity and specificity for UV-induced photoproducts, including CPDs. portlandpress.comoup.com It is now understood that for these types of lesions, the UV-DDB complex is the first to arrive at the site of damage. nih.govnih.gov UV-DDB binds directly to the lesion and is thought to modify the local chromatin structure, making the lesion more accessible to the XPC complex. bohrium.com
Following its binding, the UV-DDB complex, which is part of a larger E3 ubiquitin ligase complex, ubiquitinates XPC and itself. nih.govportlandpress.com The ubiquitination of XPC is thought to enhance its affinity for the damaged DNA. nih.gov Subsequently, DDB2 is degraded by the proteasome, which facilitates the handover of the lesion from the UV-DDB complex to the XPC complex. nih.govnih.gov Thus, for lesions that are poorly recognized by XPC, the UV-DDB complex acts as an accessory damage sensor that facilitates the recruitment and stable binding of XPC, thereby ensuring the efficient repair of a broader range of DNA damage. nih.govportlandpress.com
| Feature | XPC Complex | UV-DDB Complex |
| Primary Substrates | Bulky, helix-distorting lesions (e.g., 6-4PPs, benzo[a]pyrene adducts). nih.govwikipedia.org | UV-induced photoproducts, especially CPDs. nih.govportlandpress.com |
| Recognition Mechanism | Indirectly senses helix distortion and unpaired bases. nih.govnih.govuniprot.org | Directly binds to the damaged nucleotides. portlandpress.com |
| Role in GG-NER | The core initiator for a broad range of lesions. portlandpress.comnih.gov | An accessory factor that facilitates XPC binding to poorly recognized lesions. nih.govportlandpress.com |
| Interaction with Lesion | Binds to the undamaged strand opposite the lesion. nih.govplos.org | Inserts a β-hairpin into the minor groove and contacts the damaged strand. portlandpress.com |
Xpc Protein in Nucleotide Excision Repair Ner Pathway
Initiation of Global Genome Nucleotide Excision Repair (GG-NER) by XPC Protein
The GG-NER pathway is initiated by the recognition of DNA damage anywhere in the genome. wikipedia.org The XPC protein, as part of a complex, is the key damage sensor in this process. nih.govfrontiersin.org It continuously scans the genome for structural anomalies that destabilize the DNA double helix. wikipedia.orgmdpi.com This recognition is not based on the specific chemical nature of the lesion but rather on the thermodynamic instability and structural distortion it imparts on the DNA duplex. nih.govwikipedia.orgresearchgate.net This allows XPC to identify a broad spectrum of DNA adducts, including those induced by UV radiation, such as (6-4) pyrimidine-pyrimidone photoproducts (6-4PPs), and bulky chemical adducts from environmental mutagens like benzo[a]pyrene (B130552) or chemotherapeutic agents like cisplatin (B142131). nih.govwikipedia.org
Upon encountering a lesion, the XPC complex binds to the site and locally melts the DNA. A key feature of this process is the flipping-out of two nucleotides on the undamaged strand opposite the lesion, which stabilizes the binding and initiates the repair cascade. researchgate.net While XPC efficiently recognizes significantly distorting lesions, its ability to detect certain adducts, like cyclobutane (B1203170) pyrimidine (B1678525) dimers (CPDs) which cause minimal helical distortion, is less efficient and often requires the assistance of the DDB2 (DNA Damage-Binding Protein 2) for initial recognition. mdpi.comresearchgate.net
Complex Formation and Assembly in NER
The function of XPC is critically dependent on its interaction with other proteins, forming a stable and efficient complex that orchestrates the initial steps of DNA repair.
In vivo, XPC exists in a stable complex with one of two human homologs of the yeast Rad23 protein, most commonly HR23B. nih.govnih.govnih.gov This XPC-HR23B complex is the functional unit that performs the initial damage recognition in GG-NER. wikipedia.orgnih.gov The association with HR23B is crucial for the stability of the XPC protein; HR23B protects XPC from degradation by the proteasome, thereby maintaining adequate cellular levels of the damage recognition factor. nih.gov Furthermore, the interaction with HR23B enhances the affinity of XPC for damaged DNA, with studies showing the complex has a significantly higher preference for binding to UV-damaged DNA over undamaged DNA. nih.govnih.govucl.ac.uk While essential for the initial recognition steps, some evidence suggests that HR23B may dissociate from XPC after it has successfully anchored to the lesion, allowing for the subsequent assembly of downstream repair factors. nih.govrupress.org
The XPC-HR23B dimer is further complexed with Centrin 2 (CETN2), a small, calcium-binding protein, to form a heterotrimeric complex. nih.govmdpi.comnih.govnih.gov The interaction with CETN2 occurs at a domain near the C-terminus of the XPC protein. nih.govnih.gov While CETN2 is not strictly required for the core NER reaction in reconstituted cell-free systems, its presence significantly stimulates NER activity in vivo. nih.govnih.gov CETN2 enhances the ability of the XPC complex to recognize and bind to damaged DNA and potentiates the dual incision step of NER, highlighting its vital role in optimizing the efficiency of the repair process. nih.govresearchgate.net
Table 1: Key Interacting Partners of XPC Protein in the NER Pathway
| Interacting Protein | Function in the Complex | Consequence of Interaction |
| HR23B | Stabilizes XPC protein and enhances DNA binding. | Protects XPC from proteasomal degradation; increases affinity for damaged DNA. nih.govucl.ac.uk |
| Centrin 2 (CETN2) | Potentiates damage recognition and stimulates NER. | Enhances the efficiency of DNA binding and subsequent repair steps. nih.govnih.govresearchgate.net |
| TFIIH | Recruited by XPC to unwind DNA at the lesion site. | Initiates the formation of the repair bubble and verifies the lesion. researchgate.netnih.gov |
Once the XPC heterotrimer is firmly bound to the site of a DNA lesion, it serves as a beacon to recruit the next set of factors in the NER pathway. nih.gov The most critical of these is the ten-subunit Transcription Factor IIH (TFIIH). nih.govresearchgate.net The recruitment of TFIIH is mediated by a direct physical interaction between XPC and the p62 and XPB subunits of TFIIH. nih.govresearchgate.net
Upon recruitment, the helicase subunits of TFIIH, XPB and XPD, utilize ATP to unwind the DNA duplex in the vicinity of the lesion, creating an open "bubble" structure of approximately 30 nucleotides. researchgate.netnih.govresearchgate.net This step is essential for two reasons: it exposes the damaged strand for incision and it allows TFIIH to verify that a repairable lesion is present. nih.goveurekalert.org Following the action of TFIIH, other core NER factors, including Xeroderma Pigmentosum Complementation Group A (XPA), Replication Protein A (RPA), and the endonucleases XPG and ERCC1-XPF, are assembled at the site to complete the excision of the damaged oligonucleotide. researchgate.netportlandpress.comoup.com
Role of XPC Protein in Specific DNA Adduct Recognition and Repair
The XPC complex is characterized by its remarkable ability to recognize a wide variety of structurally unrelated DNA lesions. nih.govfrontiersin.orgwikipedia.org This broad substrate specificity is central to the role of GG-NER as a general defense mechanism against genotoxic agents.
Table 2: Spectrum of DNA Lesions Recognized by the XPC Complex
| Lesion Type | Causal Agent | Helical Distortion | XPC Recognition |
| (6-4) Photoproducts (6-4PPs) | UV Radiation | High | Efficient |
| Cyclobutane Pyrimidine Dimers (CPDs) | UV Radiation | Low | Inefficient; requires DDB2. mdpi.comresearchgate.net |
| Benzo[a]pyrene diol epoxide-dG adducts | Chemical Carcinogens | High | Efficient |
| Cisplatin intrastrand crosslinks | Chemotherapy | High | Efficient |
The recognition mechanism relies on sensing the disruption of normal base pairing and the resulting distortion of the DNA helix. nih.govresearchgate.netportlandpress.com Lesions that cause significant structural perturbations, such as 6-4PPs and bulky chemical adducts, are recognized with high efficiency. nih.gov In contrast, lesions like CPDs, which introduce only a minor bend in the DNA, are poor substrates for direct recognition by XPC. mdpi.com The repair of these lesions is facilitated by the DDB2 protein, which initially binds to the CPD and then "hands it off" to the XPC complex to initiate the NER process. researchgate.netoup.com Studies have shown that while XPC can bind to a range of damaged DNA substrates, its binding affinity is not significantly influenced by the specific chemical identity of the lesion, reinforcing the model of an indirect, structure-based readout for damage sensing. nih.gov
Coordination with Other DNA Repair Pathways
While the canonical function of XPC is firmly established within the GG-NER pathway, emerging research indicates that its role in maintaining genome stability is broader, involving crosstalk with other DNA repair pathways. nih.govnih.govpnas.org
XPC has been increasingly implicated in Base Excision Repair (BER), a pathway that typically handles non-helix-distorting lesions such as those caused by oxidative damage. nih.govnih.govnih.gov Evidence suggests that XPC can directly interact with and stimulate the activity of key BER enzymes, such as the DNA glycosylase OGG1, which is responsible for excising the common oxidative lesion 8-oxoguanine. pnas.org This suggests XPC may function as a more general sensor of DNA abnormalities, capable of channeling different types of damage to the appropriate repair pathway. nih.gov Beyond BER, XPC has also been linked to transcriptional regulation and the broader DNA damage response, indicating its function extends beyond direct DNA repair to encompass a more comprehensive role in cellular homeostasis. nih.govnih.gov
Interplay with Mismatch Repair
The Xeroderma Pigmentosum Complementation Group C (XPC) protein, a cornerstone of the Nucleotide Excision Repair (NER) pathway, also exhibits noteworthy interactions with components of the Mismatch Repair (MMR) system, suggesting a sophisticated level of crosstalk between these two critical DNA repair pathways. While XPC's primary role is in recognizing bulky, helix-distorting lesions, research has illuminated its involvement in the processing of specific types of mismatches and complex DNA damage, often in cooperation with MMR proteins.
A significant area of interplay involves the repair of DNA interstrand crosslinks (ICLs), highly cytotoxic lesions that covalently link both strands of the DNA double helix. Studies have demonstrated that the XPC-RAD23B complex cooperates with the MMR complex MutSβ (a heterodimer of MSH2 and MSH3) in the recognition of these lesions. nih.govresearchgate.net Electrophoretic mobility-shift assays and chromatin immunoprecipitation have shown that both MutSβ and XPC-RAD23B can bind to ICLs, and they interact in the recognition process. nih.govresearchgate.net This collaboration suggests a mechanistic link where proteins from both NER and MMR pathways converge to identify and initiate the repair of this complex form of DNA damage. nih.gov
Furthermore, XPC has been implicated in the repair of specific base mismatches, particularly G/T mismatches that arise from the deamination of 5-methylcytosine (B146107). XPC is capable of interacting with the repair factor thymine (B56734) DNA glycosylase (TDG), a key enzyme in the Base Excision Repair (BER) pathway that recognizes and excises the thymine from a G/T mismatch. nih.gov The interaction between the XPC-hHR23B complex and TDG supports the hypothesis that XPC may play a role in initiating or facilitating the repair of such mismatches, blurring the distinct lines between the NER and BER/MMR pathways. nih.gov
It is important to note that the primary role of canonical MMR is to correct base-base mismatches and small insertion/deletion loops that occur during DNA replication, a process initiated by the MutSα (MSH2-MSH6) and MutLα (MLH1-PMS2) complexes. nih.govsydneycancergenetics.com.au Current research points to XPC's interplay with MMR as being centered on specific, complex lesion types like ICLs or certain base mismatches, rather than a general role in post-replicative MMR.
The following table summarizes the key research findings on the interaction between XPC and MMR components.
| Interacting Proteins/Complexes | Type of DNA Damage | Key Research Finding |
| XPC-RAD23B & MutSβ (MSH2-MSH3) | DNA Interstrand Crosslinks (ICLs) | Both complexes bind to ICLs and interact to facilitate damage recognition, indicating cooperation between NER and MMR pathways. nih.govresearchgate.net |
| XPC-hHR23B & Thymine DNA Glycosylase (TDG) | G/T Mismatches | XPC interacts with TDG, suggesting a role in the repair of G/T mismatches, which are also a substrate for the BER pathway. nih.gov |
Relationship with UV-Damage Excision Repair
The central and most well-characterized function of the XPC protein is its role as the primary damage sensor in the global genome nucleotide excision repair (GG-NER) sub-pathway, which is responsible for removing DNA lesions induced by ultraviolet (UV) radiation. nih.govmedlineplus.gov UV radiation primarily generates two types of photoproducts: cyclobutane pyrimidine dimers (CPDs) and pyrimidine (6-4) pyrimidone photoproducts (6-4PPs). oup.com XPC, in a stable complex with RAD23B and Centrin 2, initiates repair by recognizing the helical distortion caused by these lesions. portlandpress.com
Research has established that the XPC complex exhibits a significant preference for binding to lesions that cause a greater distortion of the DNA helix. Consequently, it has a much higher binding affinity for 6-4PPs compared to CPDs, which cause a more subtle structural change. oup.comnih.gov This differential recognition is a key factor in the observed repair kinetics in cells, where 6-4PPs are repaired much more rapidly and efficiently than CPDs. oup.compnas.org Studies using electrophoretic mobility-shift assays have shown that the XPC-hHR23B complex has a binding preference for UV-damaged DNA that is approximately 400-fold greater than for undamaged DNA. nih.gov
The repair of the less-distorting CPDs is significantly facilitated by another protein complex, the UV-damaged DNA-binding (UV-DDB) complex, which is composed of DDB1 and DDB2 (also known as XPE). oup.com The UV-DDB complex has a high affinity for CPDs and is believed to bind to these lesions first, subsequently recruiting the XPC complex to the site of damage. oup.comnih.gov Recent studies have further refined this model, suggesting that UV-DDB and XPC-RAD23B can form a "UX-complex" that enhances the loading of UV-DDB onto DNA and accelerates the search for CPDs. nih.govoup.com The ubiquitination of XPC, mediated by the UV-DDB E3 ligase complex, also plays a crucial role by increasing XPC's binding affinity to DNA. nih.gov
The critical role of XPC in repairing UV damage is starkly illustrated by the phenotype of cells from individuals with Xeroderma Pigmentosum group C. These cells, lacking functional XPC protein, are profoundly deficient in repairing both CPDs and 6-4PPs in the bulk of the genome. nih.govnih.gov This deficiency leads to the accumulation of mutations and extreme sensitivity to sunlight, a hallmark of the disease. medlineplus.gov
The following table presents research data on the efficiency of UV photoproduct removal in cells with varying levels of functional XPC protein, demonstrating its dose-dependent effect on repair capacity.
| Cell Type | XPC Protein Level | % Repair of (6-4)PPs (at 24h) | % Repair of CPDs (at 24h) |
| Normal Fibroblasts | Normal | >90% | ~37% |
| XPC-deficient (XP-C) Fibroblasts | Undetectable | ~0% | ~0% |
| Partially Corrected XP-C Cells | ~25% of Normal | Normal | Minimal |
| Fully Corrected XP-C Cells | Normal | Normal | Normal |
Data compiled from studies on human fibroblast cell lines following UVC irradiation. nih.gov
Protein Protein Interactions of Xpc Protein
Key Interaction Partners and their Biological Significance
XPC engages with several key proteins to perform its role in damage recognition and the initiation of NER. These interactions are fundamental to the efficiency and specificity of the repair process.
XPC forms a stable complex with either of the human homologs of yeast Rad23, specifically RAD23B (HR23B) or RAD23A (HR23A). nih.govnih.govpsu.eduroyalsocietypublishing.orggenecards.orgfrontiersin.org The interaction between XPC and RAD23B is particularly well-characterized and is considered essential for the damage sensing function of the XPC complex in GG-NER. nih.govuniprot.orgmdpi.com RAD23 proteins contain ubiquitin-like (UBL) and ubiquitin-associated (UBA) domains. nih.govwikipedia.org The UBL domain is thought to interact with the proteasome, potentially linking NER to protein degradation pathways or facilitating the clearance of damaged proteins. nih.govwikipedia.org RAD23B appears to cooperatively stabilize XPC, and this interaction may protect XPC from proteasomal degradation. nih.govuniprot.org The XPC:RAD23B dimer is reported to be sufficient in vitro to initiate NER and demonstrates preferential binding to damaged DNA, including cisplatin (B142131) and UV-damaged double-stranded DNA, as well as other diverse DNA adducts. nih.govuniprot.org This complex can also induce a bend in the DNA upon binding. nih.gov RAD23A also interacts with XPC and shares functional similarities with RAD23B in NER. usbio.netwikipedia.org
A critical step in NER following initial damage recognition by the XPC complex is the recruitment of the general transcription factor IIH (TFIIH). nih.govnih.govpsu.eduroyalsocietypublishing.orgneobioscience.comnih.govmdpi.comrcsb.org TFIIH is a multi-subunit complex with roles in both transcription and DNA repair. In NER, the core TFIIH complex, which includes the helicases XPB (ERCC3) and XPD (ERCC2), and the p62 subunit (GTF2H1), interacts with the XPC complex. nih.govgenecards.orgwikipedia.orgmdpi.comrcsb.orgwikipedia.orgmedlineplus.gov The interaction with TFIIH is vital for unwinding the DNA duplex around the lesion, creating the open complex necessary for subsequent repair steps. wikipedia.orgrcsb.orgwikipedia.orgmedlineplus.gov XPB, an ATP-dependent helicase, is believed to translocate in a 3'-5' direction on the damaged strand, while XPD, another helicase, is thought to verify the presence of the lesion and acts as a scaffold for the assembly of downstream factors. genecards.orgwikipedia.orgwikipedia.orgmedlineplus.gov The interaction between XPC and TFIIH components like XPB and XPD facilitates the transition from damage recognition to the unwinding and verification stages of NER. rcsb.org
Replication Protein A (RPA) is a heterotrimeric single-stranded DNA-binding protein that plays crucial roles in various DNA metabolic processes, including replication, repair, and recombination. idrblab.netpsu.eduroyalsocietypublishing.orgnih.govgenecards.orgfrontiersin.orgyeastgenome.org In NER, RPA binds to the unwound, undamaged DNA strand, stabilizing the repair bubble and preventing reannealing. XPC interacts with RPA, and this interaction is important for coordinating the steps between DNA unwinding and the subsequent incision events. idrblab.netpsu.eduroyalsocietypublishing.orgnih.govfrontiersin.org XPA (Xeroderma Pigmentosum complementation group A) is another key NER factor that interacts with XPC. idrblab.netpsu.eduroyalsocietypublishing.orgnih.govfrontiersin.org XPA is considered a damage verification protein that binds to the damaged DNA strand and helps to position the repair machinery for the incision steps. mdpi.comuniprot.orghmdb.ca The interactions between XPC, RPA, and XPA are essential for the proper assembly and stabilization of the pre-incision complex at the damage site. nih.govpsu.eduroyalsocietypublishing.orgnih.govfrontiersin.org
The Damage-specific DNA binding protein 2 (DDB2), also known as p48 or UV-DDB, forms a complex with DDB1 (UV-damaged DNA-binding protein 1). nih.govpsu.eduroyalsocietypublishing.orgresearchgate.netgenecards.orgneobioscience.comuniprot.orgwikipedia.org This UV-DDB complex is particularly adept at recognizing certain types of DNA damage that cause minimal distortion, such as UV-induced cyclobutane (B1203170) pyrimidine (B1678525) dimers (CPDs). nih.govgenecards.orguniprot.org While XPC has a broader damage recognition spectrum, the UV-DDB complex, through its interaction with XPC and RAD23B, enhances the recognition of these specific lesions, especially within chromatin. nih.govnih.govpsu.eduroyalsocietypublishing.orgresearchgate.netgenecards.orgneobioscience.comnih.govuniprot.orgwikipedia.org DDB2 interacts with XPC, and the XPC-RAD23B-DDB2 complex is a key entity in the initial recognition of UV-induced DNA damage in GG-NER. nih.govnih.govpsu.eduroyalsocietypublishing.orgresearchgate.netgenecards.orgneobioscience.comuniprot.org DDB2 also functions as a substrate recognition module for a CUL4-based E3 ubiquitin ligase complex, which can ubiquitinate histones at damage sites, potentially facilitating chromatin remodeling and access for the repair machinery. genecards.orgnih.govuniprot.org
Regulatory Interactions
BRCA1 is a tumor suppressor protein involved in various DNA repair pathways, including homologous recombination and to some extent, NER. psu.edugenecards.orgneobioscience.complos.orgfrontiersin.org Studies have indicated interactions between BRCA1 and components of the NER pathway, including XPC. genecards.orgneobioscience.comfrontiersin.org While the precise mechanism of BRCA1's regulation of XPC or NER is still an area of research, it is suggested that BRCA1 may influence XPC stability, recruitment to damage sites, or the coordination of NER with other repair pathways or cell cycle checkpoints. genecards.orgneobioscience.com
The tumor suppressor protein p53 plays a central role in the cellular response to DNA damage, regulating cell cycle arrest, apoptosis, and DNA repair. genecards.orgneobioscience.comnih.govresearchgate.net p53 can influence the expression levels of NER components, including XPC and DDB2. genecards.orgnih.gov Additionally, direct or indirect interactions between p53 and XPC or other proteins in the XPC complex have been reported, suggesting that p53 can regulate NER activity. genecards.orgneobioscience.comnih.govresearchgate.net This regulatory interaction ensures that NER is appropriately activated in response to DNA damage, contributing to genome stability and preventing the proliferation of damaged cells. genecards.orgneobioscience.comnih.gov
Here is a summary table of key XPC protein interaction partners and their biological significance:
| Interaction Partner(s) | XPC Complex Component Involved | Biological Significance |
| RAD23A, RAD23B | XPC-RAD23A/B | Stabilizes XPC, links to proteasome, facilitates recruitment, enhances damage binding. nih.govnih.govpsu.eduroyalsocietypublishing.orggenecards.orguniprot.orgfrontiersin.orgnih.govwikipedia.org |
| TFIIH (XPB, XPD, p62) | XPC Complex | DNA unwinding at damage site, lesion verification, recruitment of downstream factors. nih.govnih.govpsu.eduroyalsocietypublishing.orggenecards.orgneobioscience.comnih.govwikipedia.orgmdpi.comrcsb.orgwikipedia.orgmedlineplus.gov |
| RPA | XPC Complex | Stabilizes unwound DNA, coordinates repair steps. idrblab.netpsu.eduroyalsocietypublishing.orgnih.govgenecards.orgfrontiersin.orgyeastgenome.org |
| XPA | XPC Complex | Damage verification, recruitment of downstream factors. idrblab.netpsu.eduroyalsocietypublishing.orgnih.govfrontiersin.orgmdpi.comuniprot.orghmdb.ca |
| DDB2 (as part of UV-DDB complex with DDB1) | XPC-RAD23B-DDB2 | Enhanced recognition of specific lesions (e.g., UV-induced CPDs), particularly in chromatin. nih.govpsu.eduroyalsocietypublishing.orgresearchgate.netgenecards.orgneobioscience.comnih.govuniprot.orgwikipedia.org |
| BRCA1 | XPC Complex | Potential regulation of XPC stability, recruitment, or coordination with other repair pathways. genecards.orgneobioscience.complos.orgfrontiersin.org |
| p53 | XPC Complex | Regulation of NER component expression (including XPC and DDB2), potential direct/indirect modulation of NER activity. genecards.orggenecards.orgneobioscience.comnih.govresearchgate.netnih.gov |
Compound/Protein and PubChem CID Table
Ubiquitin Ligases (e.g., CUL4A, RNF111)
Ubiquitination is a key post-translational modification that regulates XPC protein stability, localization, and activity. Two prominent E3 ubiquitin ligases known to interact with and ubiquitinate XPC are CUL4A and RNF111.
XPC associates with the CUL4A-RING E3 ubiquitin ligase complex, specifically through the UV-damaged DNA-binding complex (UV-DDB), which includes DDB1 and DDB2 subunits. nih.gov This association is particularly important for the recognition of UV-induced photolesions like cyclobutane pyrimidine dimers (CPDs) and (6-4) photoproducts (6-4PPs). nih.govmdpi.com Ubiquitination of XPC by the UV-DDB-CUL4A ligase complex in response to UV irradiation enhances XPC binding to the DNA damage site and is essential for its DNA damage recognition function in NER. nih.govoncotarget.com Interestingly, while ubiquitinated DDB2 is rapidly degraded, XPC ubiquitination by UV-DDB-CUL4A can lead to poly-ubiquitylation that promotes its stabilization at chromatin. tandfonline.commdpi.com
In addition to CUL4A, XPC is also ubiquitinated by the E3 ligase RNF111 (also known as Arkadia) following UV irradiation. nih.govoncotarget.comfrontiersin.org RNF111 specifically binds to UV-induced sumoylated XPC, acting as a SUMO-targeted ubiquitin ligase (STUbL). nih.govfrontiersin.org This interaction results in the formation of K63-linked ubiquitin chains on XPC. nih.govtandfonline.com While CUL4A and RNF111 both ubiquitinate XPC in response to UV, they have distinct effects on XPC recruitment to damaged DNA. nih.gov Knockdown of CUL4A leads to decreased XPC accumulation at locally UV-irradiated chromatin, whereas knockdown of RNF111 results in increased XPC accumulation at these sites. nih.gov Despite these opposing effects on recruitment, both ligases are necessary for proper NER function, as knockdown of either results in reduced DNA repair. nih.gov Ubiquitylation of XPC by RNF111 is thought to promote XPC's release from UV lesions, thereby facilitating the recruitment of downstream NER factors like XPG and XPF/ERCC1. mdpi.com
The ubiquitylation status of XPC is also regulated by deubiquitinating enzymes (DUBs). For instance, USP11 has been shown to positively regulate NER by deubiquitinating XPC and promoting its retention at DNA damage sites. oncotarget.com USP7 also physically interacts with XPC and counteracts p97-mediated segregation of XPC, presumably by removing K48-linked ubiquitin chains, thus contributing to XPC stabilization at the damage site. tandfonline.com
Interactions with DNA Glycosylases (e.g., TDG, SMUG1, OGG1, APE1)
While primarily involved in NER, the XPC complex has also been found to interact and functionally cooperate with proteins involved in the Base Excision Repair (BER) pathway, particularly DNA glycosylases. These interactions highlight a potential crosstalk between NER and BER in handling certain types of DNA damage.
XPC has been shown to interact with and stimulate the activity of Thymine (B56734) DNA Glycosylase (TDG). mdpi.comresearchgate.netnih.govnih.gov TDG is involved in the repair of G/T and G/U mismatches, often arising from the deamination of 5-methylcytosine (B146107) and cytosine, respectively. mdpi.comnih.gov The XPC complex can stimulate TDG activity by promoting the release of TDG from the abasic site generated after base excision, thereby facilitating enzymatic turnover. mdpi.comresearchgate.netnih.govnih.gov This stimulation appears to involve direct physical interaction between XPC and TDG. researchgate.netnih.gov XPC also stimulates the activity of sumoylated TDG. researchgate.netnih.gov
Similarly, XPC interacts physically with Single-strand-selective Monofunctional Uracil (B121893) DNA Glycosylase 1 (SMUG1), another DNA glycosylase involved in removing uracil and certain oxidized pyrimidines from DNA. mdpi.comresearchgate.netmdpi.com XPC has been shown to stimulate the glycosylase activity of SMUG1. mdpi.comresearchgate.net
XPC-HR23B complex also interacts with and stimulates the activity of 8-oxoguanine DNA glycosylase (OGG1), the primary enzyme responsible for removing the oxidative lesion 8-oxoguanine (8-oxoG). mdpi.comnih.govnih.govembopress.org This interaction suggests a role for XPC in the repair of oxidative DNA damage, potentially by facilitating OGG1 loading and turnover at lesion sites, particularly in the context of chromatin. mdpi.comembopress.org Studies have shown that XPC-HR23B stimulates OGG1 binding to damaged DNA. embopress.org A weak interaction between XPC and OGG1 has been detected by Far Western analysis. nih.govembopress.org
Furthermore, a physical interaction between XPC and Apurinic/apyrimidinic Endonuclease 1 (APE1), a key enzyme in BER that processes abasic sites, has been reported. mdpi.comnih.gov While APE1's primary role is to cleave the phosphodiester backbone at abasic sites, its interaction with XPC suggests a potential coordination or influence between the NER and BER pathways. mdpi.comnih.gov
Novel or Less Characterized Interactions (e.g., E2F1, KAT2A, UVSSA, CHD1, ZRF1/Zuo1)
High-throughput studies, such as yeast two-hybrid screening and immunoprecipitation coupled with mass spectrometry, have identified numerous novel and less characterized proteins that interact with XPC, suggesting functions for XPC beyond its canonical role in GG-NER. nih.govnih.govresearchgate.netmdpi.com
The DNA-binding transcription factor E2F1 has been found to interact with XPC. uniprot.org In the absence of DNA repair, the XPC complex can act as a transcription coactivator by interacting with E2F1 at specific promoters to recruit histone acetyltransferase complexes, including KAT2A. uniprot.org
KAT2A (also known as GCN5) is a histone acetyltransferase that functions as a transcriptional activator and can also act as a repressor by promoting ubiquitination of proteins like RELA. genecards.orgnih.gov Its interaction with XPC, mediated by E2F1, suggests a role for XPC in transcriptional regulation through chromatin modification. uniprot.org
UV-sensitive syndrome-associated protein (UVSSA) is involved in transcription-coupled nucleotide excision repair (TC-NER). While XPC is primarily known for GG-NER, interactions or functional links between XPC and UVSSA might exist, potentially coordinating GG-NER and TC-NER or involving XPC in specific contexts of TC-NER, although direct physical interaction with XPC is less characterized compared to its interaction with other TC-NER factors like CSB and XPA. tandfonline.comnih.gov
Chromodomain-helicase-DNA-binding protein 1 (CHD1) is a chromatin remodeling protein that is involved in maintaining an open chromatin state and is recruited to DNA damage sites to promote chromatin opening and the recruitment of DNA repair factors. wikipedia.org While CHD1 interacts with other DNA repair proteins, its specific interaction with XPC is among the less characterized interactions, potentially linking XPC function to chromatin dynamics during DNA repair. wikipedia.orgescholarship.orgnih.govsci-hub.se
ZRF1 (Zuo1 in yeast) is a protein implicated in various cellular processes, including ribosome biogenesis and protein folding. While a human XPC interactome study identified novel interactors, the interaction with ZRF1/Zuo1 specifically in the context of human XPC and DNA repair pathways is less extensively characterized compared to the core NER factors or the ubiquitin ligases and DNA glycosylases mentioned earlier. escholarship.org
Methodologies for Protein-Protein Interaction Validation
A variety of biochemical and cell-based techniques are employed to identify and validate protein-protein interactions involving XPC. High-throughput methods provide a broad overview of potential interactors, while targeted approaches confirm specific interactions and allow for functional characterization.
High-throughput yeast two-hybrid screening has been successfully used to identify novel interactors of XPC, providing a resource for further investigation. nih.govnih.govresearchgate.netmdpi.com This method allows for the screening of large libraries of proteins to discover potential binding partners.
Co-immunoprecipitation (Co-IP) is a widely used technique to validate protein-protein interactions identified by high-throughput screens or hypothesized based on functional studies. nih.govresearchgate.netmdpi.com This method involves using an antibody to pull down a target protein (e.g., XPC) and then assessing the presence of a putative interacting protein in the precipitated complex using Western blotting. researchgate.netmdpi.com Using multiple validated antibodies against different epitopes of the target protein can help circumvent issues with antibody cross-reactivity. nih.gov
Mass spectrometry (MS), often coupled with immunoprecipitation (IP-MS), is a powerful tool for identifying proteins that interact with a target protein in a complex cellular mixture. nih.gov IP-MS can be used to define the interactome of XPC under specific conditions, such as in response to DNA damage. nih.gov
Far Western analysis is a technique used to detect protein-protein interactions in vitro by probing a membrane-bound protein with a purified protein. nih.govembopress.org This method has been used to demonstrate direct binding between XPC-HR23B and OGG1. nih.govembopress.org
Other methodologies include affinity purification followed by Western blotting, and potentially techniques like Förster Resonance Energy Transfer (FRET) or Bioluminescence Resonance Energy Transfer (BRET) for studying interactions in live cells, although specific applications for XPC interactions might be detailed in specialized literature. Proximity labeling strategies, such as BioID or APEX, combined with mass spectrometry, can also be used to identify proteins in close proximity to XPC in living cells. nih.gov
These methodologies, ranging from discovery-based high-throughput screens to targeted validation techniques, are essential for dissecting the intricate network of protein-protein interactions that govern XPC function in DNA repair and other cellular processes.
| Protein Name | UniProt ID | PubChem CID (Note) |
| XPC | Q01831 | - (See Note) |
| CUL4A | P62877 | - (See Note) |
| RNF111 | Q6ZNA4 | - (See Note) |
| TDG | Q13586 | - (See Note) |
| SMUG1 | Q5FWJ2 | - (See Note) |
| OGG1 | O15527 | - (See Note) |
| APE1 | P27695 | - (See Note) |
| E2F1 | Q01094 | - (See Note) |
| KAT2A | Q92830 | - (See Note) |
| UVSSA | Q6ZV75 | - (See Note) |
| CHD1 | O14647 | - (See Note) |
| ZRF1 | Q9H7V3 | - (See Note) |
Note: PubChem CIDs are primarily for chemical compounds. UniProt IDs are standard identifiers for proteins. While PubChem may contain information linked to genes encoding these proteins or small molecules interacting with them, a specific PubChem CID for the protein itself is not typically used or readily available in the same way as for small molecules. The UniProt IDs provided are standard human protein identifiers.
Regulation of Xpc Protein Activity
Post-Translational Modifications and their Functional Consequences
The activity and stability of the XPC protein are intricately regulated by a series of post-translational modifications, including ubiquitylation, deubiquitylation, SUMOylation, and phosphorylation. These modifications act as molecular switches that modulate XPC's interaction with DNA and other proteins in the nucleotide excision repair (NER) pathway.
Ubiquitylation and Deubiquitylation
Ubiquitylation, the process of attaching ubiquitin proteins to a substrate, plays a critical role in modulating XPC function. Following ultraviolet (UV) irradiation, XPC undergoes polyubiquitylation, a modification that is dependent on the presence of the UV-damaged DNA-binding protein (UV-DDB) complex. h1.co This ubiquitination is mediated by an E3 ubiquitin ligase complex containing DDB1, DDB2, CUL4A, and ROC1. nih.govresearchgate.net Rather than marking XPC for degradation, this ubiquitylation enhances its binding to damaged DNA, a crucial step for the initiation of global genome nucleotide excision repair (GG-NER). h1.cooup.com The polyubiquitylation of XPC appears to be essential for the efficient transfer of the DNA lesion from the UV-DDB complex to XPC. h1.co
The type of ubiquitin linkage can have different functional outcomes. K48-linked polyubiquitylation, catalyzed by the CRL4-DDB2 complex, is thought to increase XPC's DNA-binding affinity. nih.gov In contrast, K63-linked polyubiquitylation, mediated by RNF111, facilitates the dissociation of XPC from the DNA, allowing for the subsequent steps of the repair process. nih.gov
The process of ubiquitylation is reversible, and deubiquitinating enzymes (DUBs) play a crucial role in regulating XPC activity. USP7 has been identified as a deubiquitinase for XPC, preventing its degradation and thereby promoting the NER process. nih.gov Another deubiquitinase, USP11, also positively regulates NER by deubiquitinating XPC and promoting its retention at DNA damage sites. nih.gov Following UV irradiation, USP11 is recruited to the chromatin and interacts with XPC in a ubiquitination-dependent manner. nih.gov This delicate balance between ubiquitylation and deubiquitylation ensures the proper spatiotemporal regulation of XPC at sites of DNA damage.
SUMOylation
In addition to ubiquitylation, XPC can also be modified by the attachment of Small Ubiquitin-like Modifier (SUMO) proteins, a process known as SUMOylation. nih.gov This modification occurs in response to UV irradiation and is dependent on the functions of DDB2 and XPA. nih.govoup.comaacrjournals.org One of the primary functions of XPC SUMOylation appears to be the stabilization of the protein, protecting it from proteasomal degradation. nih.govoup.comnih.gov
SUMOylation is critical for the functional interactions between XPC and the UV-DDB complex. nih.gov In the absence of SUMOylation, XPC can be recruited to DNA photolesions but becomes excessively immobilized by the UV-DDB complex. nih.gov This suggests that SUMOylation facilitates the efficient handover of the damaged DNA from UV-DDB to XPC, which is a necessary step for the initiation of NER. nih.gov
Phosphorylation
Phosphorylation, the addition of a phosphate (B84403) group to a molecule, is another key post-translational modification that regulates XPC activity. nih.gov XPC is phosphorylated at serine 94, and this modification is mediated by casein kinase II (CK2). nih.govuni.lu Following UVB irradiation, this phosphorylation event plays a role in the recruitment of ubiquitinated XPC and other downstream NER factors to the chromatin. nih.govuni.lu
Phosphorylation of XPC at serine 94 has been shown to promote the repair of both cyclobutane (B1203170) pyrimidine (B1678525) dimers (CPDs) and 6-4 photoproducts (6-4PPs). uni.lu This modification enhances the binding of ubiquitinated XPC to damaged DNA. researchgate.net The interplay between phosphorylation and ubiquitination highlights the coordinated nature of post-translational modifications in regulating XPC function. Additionally, XPC phosphorylation is also regulated by the DNA damage response proteins ATM and ATR, which likely phosphorylate XPC at serine 982. nih.gov This phosphorylation can be reversed by the wild-type p53-induced phosphatase 1 (WIP1). nih.gov
Transcriptional and Post-Transcriptional Regulation of XPC Gene Expression
The expression of the XPC gene is subject to both transcriptional and post-transcriptional regulation, ensuring that appropriate levels of the XPC protein are available for DNA repair. Several transcription factors have been shown to influence XPC gene expression. The tumor suppressor protein p53 positively regulates the expression of XPC. mdpi.comnih.gov The XPC promoter contains a putative p53 response element, and the p53-dependent upregulation of XPC expression can enhance NER activity. mdpi.com
Other transcription factors involved in regulating XPC expression include Sp1, which binds to the XPC promoter and increases its expression after UV irradiation. mdpi.com The transactivation isoform of p63 gamma (TAp63γ), a p53 homolog, can also stimulate the expression of XPC at both the mRNA and protein levels. mdpi.com Furthermore, Breast Cancer 1 (BRCA1), a key protein in DNA double-strand break repair, can enhance the expression of XPC independently of p53. mdpi.com
Post-transcriptional regulation also plays a role in controlling XPC levels. For instance, the stability of the XPC transcript can vary between different cell lines, indicating that mechanisms controlling mRNA decay are involved in regulating XPC protein levels. nih.gov
Cellular Context and Environmental Modulators of XPC Protein Activity
The activity of the XPC protein is influenced by the cellular context and various environmental modulators. The cellular environment, including the presence of other DNA repair proteins and the phase of the cell cycle, can impact XPC function. For example, XPC is required for the association of ATM with genomic DNA following cisplatin-induced DNA damage. nih.gov
Environmental exposures can also modulate XPC activity. For instance, exposure to cigarette smoke has been shown to decrease Xpc mRNA expression in mice, possibly through epigenetic mechanisms such as promoter hypermethylation or histone-related transcriptional regulation. nih.gov In human lung adenocarcinoma and lung squamous cell carcinoma, decreased XPC mRNA expression has been observed. nih.gov
Cellular and Physiological Roles of Xpc Protein Beyond Canonical Ner
XPC Protein's Role in Cell Cycle Checkpoints
The integrity of the cell cycle is paramount for preventing the propagation of mutations. XPC protein contributes to the network of cell cycle checkpoints that arrest cellular progression in response to DNA damage, allowing time for repair. nih.govnih.gov Its deficiency can lead to inefficient cell cycle control, potentially allowing the fixation of DNA damage into mutations and promoting genomic instability. nih.gov
XPC's role in checkpoint control is closely linked to the key DNA damage response regulators, ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related) protein kinases. nih.gov Studies have shown that XPC is required for the proper association of ATM with genomic DNA following damage. nih.gov For instance, after treatment with cisplatin (B142131), a DNA damaging agent, XPC deficiency was found to reduce p53 responses, suggesting XPC is critical for initiating the signal transduction that leads to p53 activation and subsequent cell cycle arrest. nih.gov
Research in mouse bone marrow cells has provided further evidence for XPC's role in cell cycle regulation. Xpc-deficient bone marrow cells were found to be defective in the G1 checkpoint and exhibited increased accumulation in the G2 phase compared to wild-type cells. nih.govresearchgate.net This suggests that in the absence of XPC, damaged cells may bypass the G1/S transition, a critical decision point for DNA replication, and potentially arrest irreversibly in G2. nih.govresearchgate.net The stability of XPC itself is linked to the cell cycle, with its levels fluctuating in parallel with the phosphorylation status of the retinoblastoma protein (RB), a key regulator of the G1/S transition. nih.gov Furthermore, XPC appears to influence DNA damage signaling to the CUL4A/CDT1 cell cycle checkpoint, as altered ubiquitination of these proteins has been observed in Xpc-deficient cells. nih.govoup.com
| Checkpoint Phase | Interacting Factors | Observed Effect of XPC Deficiency | References |
|---|---|---|---|
| G1/S Transition | ATM, p53, Retinoblastoma protein (RB) | Reduced p53 activation; defective G1 checkpoint. nih.govresearchgate.net | nih.govnih.govresearchgate.net |
| G2/M Phase | ATR | Increased accumulation of cells in G2 phase. researchgate.net | nih.govresearchgate.net |
| General DNA Damage Response | CUL4A, CDT1 | Altered ubiquitination and DNA damage signaling. nih.govoup.com | nih.govoup.com |
Participation in Apoptotic Pathways and Cell Survival Mechanisms
Beyond halting the cell cycle, XPC also plays a direct role in programmed cell death, or apoptosis, a critical mechanism for eliminating cells with irreparable DNA damage. nih.gov This function appears to be independent of its canonical role in NER. nih.gov Studies have shown that XPC-deficient cells exhibit a reduced frequency of apoptosis compared to their proficient counterparts not only after UV irradiation but also following treatment with other DNA-damaging agents like cisplatin and etoposide. nih.govresearchgate.net
XPC enhances DNA damage-induced apoptosis, even in cells lacking functional p53. nih.gov It acts within the intrinsic apoptotic pathway, functioning downstream of mitochondrial permeabilization and the release of cytochrome c, but upstream of the activation of caspase-9. nih.gov The reduced apoptosis in NER-deficient XP-A cells where XPC was knocked down further supports the concept that this pro-apoptotic function is separate from its repair activity. nih.gov Since XP-A cells are already deficient in NER, the loss of XPC does not further impair repair, indicating the observed reduction in apoptosis is due to the loss of a distinct function of the XPC protein itself. nih.gov This pro-apoptotic role is a crucial cell survival mechanism for the organism, preventing the proliferation of mutation-prone cells that could lead to cancer. nih.govscilit.com
XPC Protein as a Transcription Coactivator
In the absence of DNA damage, the XPC protein complex assumes an entirely different role as a transcriptional coactivator. genecards.orgpnas.org This function is particularly prominent in embryonic stem cells (ESCs), where the XPC-RAD23B-CETN2 complex, also termed the stem cell coactivator (SCC), is required for the transcriptional activation of key pluripotency genes driven by the transcription factors OCT4 and SOX2. nih.govnih.gov
XPC's function as a coactivator involves direct interactions with the core transcriptional machinery. pnas.org It has been identified as an RNA polymerase II (Pol II) cofactor. nih.gov In human fibroblasts, XPC co-localizes with Pol II at a subset of gene promoters. nih.gov Its role is to recruit coactivator complexes that modify chromatin structure to facilitate transcription. Specifically, XPC interacts with the DNA-binding transcription factor E2F1 to recruit the histone acetyltransferase (HAT) KAT2A, which is part of the ATAC complex. nih.gov Histone acetyltransferases are enzymes that add acetyl groups to histone proteins, a modification that typically loosens chromatin structure and makes DNA more accessible for transcription. mdpi.com
The interaction between XPC and histones is also regulated by the acetylation state of the histones themselves. Deacetylation of certain histone residues, such as H3K14, by histone deacetylases (HDACs) appears to facilitate the recruitment of XPC to chromatin, suggesting a complex interplay of histone modifications in regulating XPC's function. researchgate.netnih.gov
Through its role as a coactivator, XPC influences the expression of a specific set of genes. nih.gov Depletion of XPC leads to the downregulation of these target genes, an effect attributed to a decrease in histone H3K9 acetylation and the subsequent failure to form a pre-initiation complex for transcription. nih.gov The promoters of genes regulated by the XPC/KAT2A complex are characterized by a strong E2F1 signature, confirming the role of this interaction in directing XPC to specific genomic locations. nih.gov
Beyond its collaboration with E2F1, the XPC complex has been shown to bind to the promoters of certain DNA damage response genes, in some cases inhibiting their expression. nih.gov The expression of the XPC gene itself is subject to regulation, for instance, by the tumor suppressor protein p53 and through epigenetic mechanisms like promoter hypermethylation, which can silence its expression in certain cancers. nih.govnih.gov The deacetylase SIRT1 also enhances XPC expression, further linking cellular metabolism and DNA repair capacity. pnas.org
Contribution to Oxidative DNA Damage Response
In addition to repairing bulky lesions, XPC is unexpectedly involved in the cellular response to oxidative DNA damage, which arises from reactive oxygen species (ROS) generated during normal metabolism. nih.govembopress.orgfrontiersin.org Primary cells from XP-C patients are hypersensitive to the killing effects of DNA-oxidizing agents, a phenotype that is reversed by the reintroduction of wild-type XPC. embopress.org
XPC's role in this context involves participating in the repair of specific oxidative lesions. For example, XP-C cells accumulate 8,5′‐cyclopurine 2′‐deoxynucleosides, a type of oxidative damage, indicating XPC is involved in their removal. embopress.org Furthermore, XPC contributes to the base excision repair (BER) pathway, the primary mechanism for handling oxidative base damage. embopress.org It has been shown to act as a cofactor for the DNA glycosylase OGG1 (8-oxoguanine DNA glycosylase), which is responsible for excising the common oxidative lesion 8-hydroxyguanine (B145757) (8-OH-Gua). embopress.org The XPC-HR23B complex stimulates OGG1's activity by increasing its loading onto the damaged site and enhancing its turnover. embopress.org This function in BER may be crucial in preventing the high frequency of spontaneous lung tumors observed in XPC mutant mice. embopress.org
| Function | Mechanism/Interacting Partner | Type of Damage | References |
|---|---|---|---|
| Cellular Protection | Protects against cell killing by oxidizing agents (e.g., X-rays, KBrO3). | General oxidative damage. | embopress.org |
| Lesion Repair | Involved in the removal of specific oxidative lesions. | 8,5′‐cyclopurine 2′‐deoxynucleosides. | embopress.org |
| BER Cofactor | Stimulates the activity of OGG1 DNA glycosylase. | 8-hydroxyguanine (8-OH-Gua). | embopress.org |
| Redox Homeostasis | Involved in intracellular redox homeostasis and antioxidant responses. | General oxidative stress. | nih.gov |
Genetic Studies and Associated Conditions
XPC Gene Polymorphisms and their Association with Disease Susceptibility
Polymorphisms in the XPC gene, which are variations in the DNA sequence, can influence an individual's DNA repair capacity and consequently affect their susceptibility to various diseases aacrjournals.orgamegroups.orgactaorthop.org. These polymorphisms can occur in different regions of the gene, including coding sequences, untranslated regions (UTRs), and introns, potentially impacting protein function, mRNA splicing, or transcription efficiency aacrjournals.org.
Single Nucleotide Polymorphisms (SNPs) and their Impact on XPC Function
Single nucleotide polymorphisms (SNPs) are common types of genetic variations within the XPC gene that have been studied for their association with disease risk frontiersin.orgamegroups.orgnih.govnih.govoup.com. These SNPs can affect XPC function in several ways. For instance, non-synonymous SNPs in coding regions can lead to amino acid substitutions that alter protein structure or activity aacrjournals.orgamegroups.org. SNPs in intronic regions or UTRs can affect mRNA splicing efficiency, stability, or transcription factor binding, leading to altered XPC protein levels aacrjournals.orgoup.comspandidos-publications.com.
Several XPC SNPs have been investigated for their links to cancer susceptibility. The Ala499Val and Lys939Gln polymorphisms are among the most studied aacrjournals.orgfrontiersin.orgactaorthop.orgnih.gov. The Ala499Val polymorphism (rs2228000) has shown associations with increased risk of certain cancers, such as bladder cancer and breast cancer aacrjournals.orgnih.gov. Individuals homozygous for the minor allele of Ala499Val have been reported to have an increased risk of bladder cancer aacrjournals.org. Similarly, the Lys939Gln polymorphism (rs2228001 A>C) has been associated with susceptibility to various cancers, including hepatocellular carcinoma and breast cancer amegroups.orgnih.gov. The variant Gln allele at Lys939Gln is located in a protein-coding area, and the A/C transversion can change the encoded amino acid from lysine (B10760008) to glutamate, potentially impacting function amegroups.org. Studies have shown that certain Lys939Gln genotypes are associated with an increased risk of breast cancer nih.gov.
Other XPC polymorphisms, such as IVS11-6 (an A to C transition in intron 11) and a poly(AT) insertion/deletion polymorphism in intron 9, have also been linked to altered DNA repair capacity and increased risk of various cancers aacrjournals.org. The IVS11-6 polymorphism can cause abnormal mRNA splicing, leading to the skipping of exon 12 and reduced DNA repair capacity aacrjournals.org. The poly(AT) polymorphism in intron 9 has been associated with reduced DNA repair capacity in normal populations aacrjournals.org.
Research findings on the association between specific XPC SNPs and cancer risk can vary across different study populations and cancer types, highlighting the complexity of these genetic associations nih.govnih.gov.
Here is a table summarizing some XPC polymorphisms and their reported associations:
| XPC Polymorphism | Location | Potential Impact on Function | Associated Cancer Risks | Source(s) |
| Ala499Val | Exon | Amino acid substitution | Bladder cancer, Breast cancer, Lung cancer, Leukemia | aacrjournals.orgfrontiersin.orgnih.gov |
| Lys939Gln | Exon | Amino acid substitution | Hepatocellular carcinoma, Breast cancer, Bladder cancer, Leukemia | frontiersin.orgamegroups.orgnih.govnih.gov |
| IVS11-6 | Intron 11 | Abnormal mRNA splicing (exon 12 skipping) | Various cancers | aacrjournals.org |
| Poly(AT) | Intron 9 | Reduced DNA repair capacity | Various cancers, Prostate cancer | aacrjournals.orgnih.gov |
| rs279017 (i11C/A) | Intron 11 | Increased exon 12 skipping frequency | Colorectal cancer | amegroups.org |
| rs2228000 C>T | Non-coding/UTR? | Potential influence on XPC expression | Pediatric glioma | amegroups.org |
| rs2607775 C>G | 5'UTR | Located in transcription factor binding site | Pancreatic cancer | spandidos-publications.com |
Note: The specific location and functional impact can be complex and may involve multiple mechanisms.
Gene-Environment Interactions in Disease Etiology
The development of many common diseases is influenced by complex interactions between genetic factors and environmental exposures sdu.dknih.govmdpi.comhealthandenvironment.orgconsensus.app. XPC gene polymorphisms can modify an individual's response to environmental genotoxins, thereby influencing disease susceptibility aacrjournals.orgactaorthop.orghealthandenvironment.orgconsensus.app.
A classic example of gene-environment interaction involving XPC is the vastly increased risk of skin cancer in individuals with XPC mutations when exposed to ultraviolet (UV) light sdu.dk. While UV exposure increases skin cancer risk in the general population, the combination of defective XPC function due to mutations and UV exposure dramatically elevates this risk sdu.dk.
Studies have also explored interactions between XPC polymorphisms and exposure to carcinogens in the context of other cancers. For instance, interactions between XPC polymorphisms and cigarette smoking have been investigated in relation to lung cancer and pancreatic cancer risk frontiersin.orgspandidos-publications.com. Genetic variants in XPC can affect how efficiently an individual can repair DNA damage caused by components of cigarette smoke, potentially leading to increased cancer risk in smokers with specific XPC genotypes aacrjournals.orgactaorthop.orgspandidos-publications.com. Research suggests that certain XPC gene polymorphisms can increase the risk of pancreatic cancer, particularly among heavy smokers spandidos-publications.com. The interaction between the XPC Val499Ala polymorphism and gender or smoking status has also been examined in nasopharyngeal carcinoma risk, although interaction was not found in that specific study actaorthop.org.
Understanding these gene-environment interactions is crucial for a comprehensive understanding of disease etiology and may eventually inform individualized preventive strategies sdu.dkmdpi.com.
XPC Gene Mutations and their Impact on Protein Function
Mutations in the XPC gene can lead to a loss or significant reduction in XPC protein function, severely impairing the GG-NER pathway medlineplus.govoup.comoncokb.orgmedlineplus.govnih.gov. These mutations are the primary cause of Xeroderma Pigmentosum Complementation Group C (XP-C) medlineplus.govmedlineplus.govnih.gov.
Many XPC gene variants that cause xeroderma pigmentosum prevent the production of any functional XPC protein medlineplus.govmedlineplus.gov. This loss of protein means cells are unable to efficiently repair DNA damage, leading to the accumulation of damage, cellular malfunction, and an increased risk of cancer medlineplus.govmedlineplus.gov. Truncating mutations, such as nonsense, frameshift, or splice-site mutations predicted to shorten the protein sequence, typically result in loss of XPC protein function oncokb.org.
Studies characterizing molecular defects in XP-C cell lines have revealed unique mutations in the XPC gene that correlate with the severity of the cellular DNA repair deficiency and the clinical presentation of the disease nih.gov. Even single amino acid changes resulting from point mutations can have a significant impact on XPC function amegroups.org. For example, specific mutations can perturb interactions with other proteins essential for NER, such as HR23B, or affect the stimulation of downstream repair factors like the TFIIH complex nih.gov. Some mutations might also impact XPC's role in other repair pathways like BER nih.gov.
The consequence of impaired XPC function due to mutations is a reduced capacity to remove bulky DNA lesions, leading to genomic instability medlineplus.govmaayanlab.cloudamegroups.org. This instability is a key factor in the high cancer predisposition observed in individuals with XPC mutations medlineplus.govstorymd.commedlineplus.gov.
Modeling XPC Deficiency in Research Systems (e.g., XPC-deficient cell lines, mouse models)
Research using model systems has been instrumental in understanding the functions of XPC and the consequences of its deficiency nih.govgenecards.orgnih.govnih.gov.
XPC-deficient cell lines: Cell lines lacking functional XPC protein, often derived from XP-C patients or created through genetic manipulation, are widely used to study the molecular mechanisms of NER and the impact of XPC deficiency on cellular processes oup.comnih.gov. These cell lines exhibit hypersensitivity to UV radiation and other DNA damaging agents that are substrates for NER oup.comnih.gov. They allow researchers to investigate DNA repair kinetics, protein interactions, and downstream cellular responses in the absence of functional XPC oup.comnih.gov. Studies using XPC-silenced cell lines have demonstrated that loss of XPC can lead to increased cellular proliferation and migration oncokb.org. XPC-deficient cell lines have also been used to study the role of XPC in other repair pathways, such as BER embopress.org.
Mouse models: Mouse models with targeted mutations or deletions in the Xpc gene (the mouse orthologue of human XPC) have been developed to study the in vivo consequences of XPC deficiency aacrjournals.orgfrontiersin.orgiiarjournals.orgresearchgate.netnih.govnih.goviu.edu. Xpc knockout (Xpc-/-) mice are highly susceptible to UV-induced skin tumors, mirroring a key feature of human XP-C aacrjournals.orgiiarjournals.orgiu.edu. These models have confirmed the critical role of XPC in protecting against UV-induced carcinogenesis aacrjournals.orgiiarjournals.orgiu.edu.
Beyond skin cancer, Xpc deficient mice can also develop other types of tumors, such as acetylaminofluorene-induced lung and liver tumors aacrjournals.org. Studies in Xpc deficient mice have revealed a divergent spontaneous tumor spectrum compared to mice deficient in other NER proteins, suggesting roles for XPC beyond canonical NER researchgate.net. Xpc deficient mice exhibit increased spontaneous mutations in certain genes and can show increased sensitivity to oxidative damage and certain chemotherapeutic agents like carboplatin (B1684641) frontiersin.orgiu.edu. Mouse models have also been used to investigate the role of XPC in gene-environment interactions, such as exposure to cigarette smoke or air pollution frontiersin.org.
Combined deficiencies in Xpc and other DNA repair genes in mouse models have provided insights into cooperative roles in DNA repair frontiersin.orgiu.edu. For example, Xpc-/-; Msh2-/- mice developed UV-induced skin cancers earlier than single-deficient mice, suggesting cooperative roles with mismatch repair proteins frontiersin.orgiu.edu.
These research systems provide valuable platforms for dissecting the complex functions of XPC and the pathological consequences of its deficiency at both the cellular and organismal levels.
Role in Xeroderma Pigmentosum Complementation Group C (XP-C) Pathogenesis
Xeroderma Pigmentosum (XP) is a rare autosomal recessive genetic disorder characterized by extreme sensitivity to sunlight, pigmentation abnormalities, premature aging of sun-exposed skin, and a dramatically increased risk of skin cancer medlineplus.govstorymd.commedlineplus.govnih.govtandfonline.commdpi.com. XP is caused by defects in DNA repair, primarily in the NER pathway medlineplus.govnih.govmedlineplus.govtandfonline.commdpi.com. XP is classified into several complementation groups (XP-A to XP-G and a variant form), each corresponding to a defect in a different gene involved in NER or translesion synthesis iiarjournals.orgnih.gov.
Xeroderma Pigmentosum Complementation Group C (XP-C) is caused by mutations in the XPC gene and is the most prevalent form of XP in Europe and the United States medlineplus.govstorymd.comiiarjournals.orgmedlineplus.govnih.gov. The pathogenesis of XP-C is directly linked to the impaired function of the XPC protein in DNA repair medlineplus.govmedlineplus.govnih.gov.
Molecular Basis of DNA Repair Deficiencies in XP-C
The molecular basis of the DNA repair deficiency in XP-C lies in the inability of the defective XPC protein to efficiently recognize and initiate the repair of bulky DNA lesions, particularly those induced by UV radiation, through the GG-NER pathway medlineplus.govmaayanlab.cloudnih.govnih.gov.
The XPC protein, in complex with HR23B and Centrin2, is the primary factor responsible for detecting helix-distorting DNA damage throughout the genome nih.govmaayanlab.cloudfrontiersin.orgmdpi.com. In XP-C patients with XPC gene mutations, this damage recognition step is severely compromised medlineplus.govmedlineplus.govnih.gov. As a result, UV-induced photoproducts, such as cyclobutane (B1203170) pyrimidine (B1678525) dimers (CPDs) and (6-4) photoproducts, are not efficiently detected and removed from the DNA nih.govmaayanlab.cloudiiarjournals.org.
The accumulation of unrepaired DNA damage in the cells of XP-C patients leads to several consequences:
Increased Mutagenesis: Unrepaired lesions can cause errors during DNA replication, leading to mutations. This increased mutational load is a major driver of carcinogenesis medlineplus.govstorymd.commedlineplus.gov.
Cell Death: Accumulation of DNA damage can trigger programmed cell death (apoptosis), particularly in response to UV exposure medlineplus.govmedlineplus.gov. While this can prevent the propagation of damaged cells, it also contributes to the premature aging and degeneration observed in sun-exposed tissues medlineplus.govmedlineplus.gov.
Although the primary defect in XP-C is in GG-NER, studies suggest that XPC may also play roles in other repair pathways, and deficiencies in these additional functions could contribute to the clinical features of XP-C nih.govfrontiersin.orgiiarjournals.orgembopress.orgresearchgate.netnih.gov. For example, XPC has been implicated in BER, and XP-C fibroblasts show increased oxidative DNA damage and decreased expression of certain BER factors after UV irradiation frontiersin.orgembopress.org. This suggests that impaired repair of oxidative damage might also contribute to XP-C pathogenesis frontiersin.orgembopress.org.
The severity of the XP-C phenotype can vary depending on the specific XPC mutation and the residual protein function nih.govnih.gov. While skin abnormalities and cancer predisposition are the most common features, some XP patients with mutations in certain NER genes can also exhibit neurological abnormalities medlineplus.govstorymd.commedlineplus.govtandfonline.commdpi.com. However, XP-C caused by XPC gene variants is generally not associated with neurological abnormalities, unlike some other forms of xeroderma pigmentosum medlineplus.govstorymd.commedlineplus.gov. The reasons for the presence or absence of neurological symptoms in different XP complementation groups are not fully understood but may relate to the specific roles of the affected proteins in different tissues or repair subpathways medlineplus.govstorymd.commedlineplus.govtandfonline.commdpi.com.
The molecular understanding of XPC function and the impact of its deficiency in XP-C has been crucial for understanding DNA repair mechanisms and the link between impaired repair and cancer development.
The XPCC protein, also widely known as XPC protein (Xeroderma Pigmentosum, Complementation Group C protein), is a crucial component of the nucleotide excision repair (NER) pathway, a primary mechanism by which cells maintain genomic integrity by correcting damaged DNA medlineplus.govgenecards.org. The protein is encoded by the XPC gene medlineplus.govgenecards.orgorpha.net. XPC functions in the initial recognition of DNA damage, particularly in the global genome repair (GG-NER) subpathway medlineplus.govgenecards.orgnih.govnih.gov. This process involves detecting helix-distorting DNA lesions caused by various agents, including ultraviolet (UV) radiation, toxic chemicals, radiation, and free radicals medlineplus.gov. Upon recognizing damage, the XPC protein, typically in a complex with other proteins like HR23B and Centrin 2, facilitates the unwinding of the DNA and recruits other repair factors to excise the damaged segment and synthesize new DNA medlineplus.govgenecards.orgnih.govaacrjournals.org. While its primary role is in GG-NER, studies suggest XPC may have additional functions in other DNA repair pathways, such as base excision repair (BER), and in cellular activities like cell cycle control medlineplus.govnih.govnih.gov.
Association with Cancer Risk (excluding clinical trial outcomes)
Defective XPC function is strongly associated with an increased risk of various cancers medlineplus.govnih.govfrontiersin.org. The most well-established association is with xeroderma pigmentosum (XP), a rare genetic disorder caused by mutations in NER genes, including XPC medlineplus.govgenecards.org. XP patients have an extremely high predisposition to sunlight-induced skin cancers from an early age due to their inability to repair UV-induced DNA damage medlineplus.goviiarjournals.org. XPC gene variants are a common cause of XP in the United States and Europe medlineplus.gov.
Beyond skin cancer, studies have linked XPC gene polymorphisms and altered XPC expression levels to the susceptibility of several internal cancers. A meta-analysis indicated that single nucleotide polymorphisms (SNPs) in XPC are linked to increased susceptibility for bladder, breast, colorectal, lung, and skin cancer nih.gov. Specific XPC polymorphisms, such as Lys939Gln and Ala499Val, have been investigated for their association with cancer risk, with some studies suggesting increased risk for certain cancers like lung and bladder cancer with specific genotypes aacrjournals.orgnih.govplos.org. For example, the homozygote Gln939Gln genotype was associated with a significantly increased risk of lung cancer in the Asian population in one meta-analysis plos.org. The PAT I/I genotype of XPC has also been associated with an increased risk of prostate cancer nih.gov.
Reduced levels of XPC protein have been observed in tumors from a majority of bladder cancer patients nih.gov. Low expression or mutation of XPC is positively related to cancer occurrence frontiersin.org. Animal models further support the link between XPC deficiency and cancer; XPC knockout mice are susceptible to UV-induced skin tumors and can also develop chemically induced lung and liver tumors aacrjournals.org. Research suggests that XPC acts as a tumor suppressor, and its mutation or knockdown, particularly in the context of exposure to carcinogens like cigarette smoke, can contribute to tumorigenesis by causing genomic instability lungcancerstoday.com.
The association between XPC polymorphisms and cancer risk can vary depending on the specific cancer type and population studied. The table below summarizes some reported associations between XPC polymorphisms and cancer risk based on the search results:
| XPC Polymorphism | Associated Cancer Type(s) | Reported Association | Source(s) |
| Lys939Gln | Lung Cancer (Asian population), Bladder Cancer, Breast Cancer | Increased risk with Gln939Gln genotype | nih.govplos.org |
| Ala499Val | Breast Cancer, Bladder Cancer | May increase risk (Breast), Increased risk (Bladder) | aacrjournals.orgnih.gov |
| PAT | Prostate Cancer, Head and Neck, Lung, Bladder, Gastric | Increased risk with PAT I/I genotype (Prostate), PAT+/+ associated with increased risk (Head and Neck, Lung, Bladder), borderline association (Gastric) | nih.govnih.gov |
| C/A (intron 11) | Sporadic Colorectal Cancer | Plays a crucial role in modulating susceptibility | nih.gov |
The increased cancer risk associated with impaired XPC function underscores the critical role of effective DNA repair in preventing mutagenesis and maintaining cellular health medlineplus.govnih.gov.
Advanced Research Methodologies for Xpc Protein
Expression and Purification of Recombinant XPC Protein and Complexes
The production of pure and functional XPC protein, often in complex with its binding partners RAD23B and CETN2, is fundamental for in vitro studies. pnas.org Recombinant expression systems are indispensable for obtaining the large quantities of protein required for structural and biochemical analyses.
Commonly, the XPC-RAD23B-CETN2 complex is expressed in insect cells (e.g., Sf9 or Sf21) using baculovirus vectors. pnas.orgoup.comnih.gov This system is advantageous for expressing large, multi-subunit eukaryotic complexes, as it provides appropriate post-translational modifications. The purification process typically involves multiple chromatographic steps to ensure high purity and homogeneity. A standard purification strategy includes:
Affinity Chromatography : An initial capture step often utilizes an affinity tag, such as a 3xFLAG or His6-tag, engineered onto one of the complex subunits. oup.comnih.gov For instance, the complex can be purified using anti-FLAG M2 affinity agarose (B213101) beads or Ni2+ affinity chromatography. oup.comnih.gov
Ion-Exchange Chromatography : Further purification is achieved using ion-exchange chromatography, such as with Q-sepharose or SP-sepharose columns, which separates proteins based on their net charge. nih.gov
Size-Exclusion Chromatography (Gel Filtration) : This final step separates molecules based on their size and is crucial for isolating stoichiometrically correct and stable complexes, while also confirming the purity of the complex. oup.comnih.gov
Bacterial expression systems, such as E. coli, have also been utilized to produce fragments of XPC for domain-specific studies. nih.govacs.org While cost-effective and rapid, expressing the full-length human XPC protein in bacteria can be challenging due to its size and the potential for misfolding.
| Expression System | Protein/Complex | Purification Method | Reference |
|---|---|---|---|
| Sf9 Insect Cells | XPC-RAD23B (3xFLAG-tagged) | Anti-FLAG M2 affinity agarose, Gel filtration (Superdex 200), Heparin chromatography | oup.com |
| Sf21 Insect Cells | XPC-RAD23B | Size-exclusion chromatography | nih.gov |
| E. coli | His6-tagged N-terminal XPC fragments | HIS-Select nickel affinity resin, Anionic- or Cationic-exchange chromatography | nih.gov |
| Sf9 Insect Cells | XPC-RAD23B-CETN2 | Two-step affinity purification | pnas.org |
In Vitro and Cell-Free Systems for NER Assay Development
To investigate the functional role of XPC in the multi-step NER process, researchers rely on reconstituted in vitro and cell-free systems. These assays allow for the precise dissection of the molecular events of DNA repair by controlling the presence and concentration of individual NER factors.
A typical cell-free NER assay involves incubating purified XPC complex with a DNA substrate containing a specific lesion (e.g., a cyclobutane (B1203170) pyrimidine (B1678525) dimer (CPD) or a 6-4 photoproduct (6-4PP)) in the presence of a cell extract deficient in XPC. oup.comoup.com The repair activity is then assessed by measuring the incorporation of labeled nucleotides into the repaired DNA patch. This approach has been instrumental in demonstrating the essential role of the XPC complex as the initiator of GG-NER. oup.com
Furthermore, in vitro reconstitution of the entire NER pathway with purified proteins allows for a detailed mechanistic understanding of each step, from damage recognition by XPC to the final ligation step. atlasgeneticsoncology.org These systems have revealed that the XPC-HR23B complex is a principal damage recognition factor in the genome. atlasgeneticsoncology.org
Biochemical Assays for Activity and Interaction Studies
A variety of biochemical assays are employed to probe the specific activities and molecular interactions of the XPC protein.
The initial and most critical function of the XPC complex is to recognize and bind to damaged DNA. Several assays are used to characterize this interaction:
Electrophoretic Mobility Shift Assay (EMSA) : Also known as a gel shift assay, EMSA is a widely used technique to study protein-DNA interactions. wikipedia.orgnih.govlicorbio.comnih.gov It is based on the principle that a protein-DNA complex will migrate more slowly through a non-denaturing polyacrylamide gel than the free DNA probe. wikipedia.orglicorbio.com By incubating purified XPC with a labeled DNA probe (containing a lesion or a mismatch), the formation of a shifted band provides evidence of binding. oup.comnih.gov This assay can also be used to determine the binding affinity (dissociation constant, KD) and specificity of the interaction. researchgate.net
Single-Molecule DNA Curtain Assay : This advanced imaging technique allows for the real-time visualization of individual XPC-RAD23B molecules interacting with long strands of DNA. oup.com By labeling the protein with a quantum dot, its movement, binding, and dissociation from DNA can be tracked, providing insights into the damage search mechanism. oup.com
ELISA is a sensitive immunoassay used for the detection and quantification of proteins. novusbio.comsaneron-ccel.comassaygenie.com A sandwich ELISA format is commonly used for XPC detection, where a capture antibody specific to XPC is coated onto a microplate well. saneron-ccel.com The sample containing XPC is added, followed by a biotin-conjugated detection antibody and then an enzyme-linked avidin (B1170675) (e.g., HRP). saneron-ccel.com The addition of a substrate results in a colorimetric reaction, the intensity of which is proportional to the amount of XPC present. saneron-ccel.commybiosource.com These kits are valuable tools for measuring XPC levels in various biological samples like serum, plasma, and cell lysates for research purposes. assaygenie.com
| Assay Type | Principle | Application for XPC | Reference |
|---|---|---|---|
| Sandwich ELISA | Uses two antibodies that bind to different epitopes on the antigen (XPC). | Quantitative detection of XPC in samples like cell lysates. | saneron-ccel.com |
| Competitive ELISA | Sample antigen competes with a labeled antigen for a limited number of antibody binding sites. | Detection of native XPC in body fluids and tissue homogenates. | mybiosource.com |
Western blotting is a standard technique to detect and analyze specific proteins in a complex mixture, such as a cell lysate. frontiersin.org Total proteins are separated by size using SDS-PAGE, transferred to a membrane, and then probed with a primary antibody specific to XPC. frontiersin.orgcellsignal.comresearchgate.net A secondary antibody conjugated to an enzyme or fluorophore is then used for detection. This method is routinely used to confirm the absence or presence of XPC protein in cells from xeroderma pigmentosum patients, to verify the purity of recombinant protein preparations, and to analyze the expression levels of XPC under different experimental conditions. nih.govfrontiersin.orgresearchgate.net For instance, it can detect the ~125 kDa band corresponding to the full-length XPC protein. frontiersin.orgthermofisher.com
To identify and characterize the interaction partners of XPC, pull-down and protease protection assays are invaluable.
Pull-down Assays : This in vitro technique is used to confirm protein-protein interactions. nih.govthermofisher.comcreativebiomart.netnih.gov A "bait" protein (e.g., a tagged XPC fragment) is immobilized on beads, which are then incubated with a cell lysate or a purified "prey" protein. nih.gov If the prey protein interacts with the bait, it will be "pulled down" with the beads. After washing, the bound proteins are eluted and analyzed, typically by Western blotting. This method has been instrumental in mapping the interaction domains between XPC and its partners, such as RAD23B, CETN2, and XPA. nih.govacs.org
Protease Protection Assays : This assay is based on the principle that a protein's interaction with another molecule (protein or DNA) can shield it from proteolytic cleavage. nih.govgbiosciences.complos.orgspringernature.com When XPC is incubated with a binding partner, the complex is subjected to limited digestion by a protease (e.g., proteinase K or chymotrypsin). nih.gov The resulting fragments are then analyzed by SDS-PAGE. A change in the digestion pattern, such as the appearance of protected fragments, indicates a physical interaction. nih.gov This technique has provided evidence for the interaction between XPC and proteins like RAD23B, CETN2, and XPA, and has helped to delineate the specific regions involved in these interactions. nih.govacs.org
Cellular and Molecular Biology Techniques
The study of XPC protein at the cellular and molecular level has been significantly advanced through a range of powerful techniques. These methodologies allow for the detailed analysis of gene expression, the utilization of specific cell line models to understand its function, and the visualization of its subcellular localization and interactions.
Gene Expression Analysis (e.g., Microarray, qPCR)
Gene expression studies have been instrumental in understanding the regulation of the XPC gene and its response to various stimuli, such as DNA damage. Techniques like microarray analysis and quantitative polymerase chain reaction (qPCR) have provided significant insights into the transcriptional landscape of cells with varying XPC status.
Microarray analyses have been employed to compare gene expression profiles between normal and XPC-deficient fibroblast cell lines following exposure to UV light. These studies have revealed distinct gene expression signatures for different XP complementation groups, including XPC. For instance, in XPC-deficient cells, alterations in the expression of genes involved in the nucleotide excision repair (NER) pathway have been observed. Furthermore, such analyses have helped to identify differential gene expression patterns that may correlate with the non-neurological symptoms typically associated with XPC patients. osti.gov
Quantitative PCR (qPCR) has been used to validate the findings from microarray studies and to quantify the mRNA levels of XPC and other related genes with high precision. In fibroblasts derived from XP-C patients, qPCR has demonstrated a significant downregulation of XPC mRNA levels compared to normal fibroblasts. researchgate.net These studies have also investigated the expression of genes in other DNA repair pathways, such as base excision repair (BER), in XPC-deficient cells. For example, UVB-irradiated XPC-deficient fibroblasts showed decreased mRNA expression of several BER factors, including OGG1, MYH, APE1, LIG3, XRCC1, and Polβ. libretexts.org
Table 1: Gene Expression Findings in XPC Research
| Technique | Cell Type | Condition | Key Findings | Reference |
|---|---|---|---|---|
| Microarray | Fibroblast cell lines | UV light exposure | Identified distinct gene expression profiles for XP complementation groups, including altered NER gene expression in XPC cells. | osti.gov |
| qPCR | Primary fibroblasts from XP-C patients | Basal state | Drastically lower XPC mRNA levels compared to normal fibroblasts. | researchgate.net |
| qPCR | XPC-deficient fibroblasts | UVB-irradiation | Decreased gene expression of BER factors (OGG1, MYH, APE1, LIG3, XRCC1, and Polβ). | libretexts.org |
Cell Line Models (e.g., XPC-defective cells)
The development and use of XPC-defective cell lines have been fundamental to dissecting the precise role of the XPC protein in DNA repair and other cellular processes. These models, which include patient-derived cells and genetically engineered cell lines, provide a controlled system to study the consequences of XPC deficiency.
Patient-derived XPC-deficient cell lines have been crucial in establishing that the XPC protein is essential for the global genome repair (GGR) sub-pathway of NER. nih.gov Studies using these cells have shown that while GGR is significantly diminished, it is not entirely eliminated, suggesting the existence of alternative repair mechanisms. nih.gov To further investigate the interplay between different NER sub-pathways, researchers have constructed double mutant cell lines, such as XPC−/−/CSB−/− human cell lines. nih.gov These models have unexpectedly revealed that transcription-coupled repair (TCR) can still occur in the absence of both XPC and CSB proteins, providing new insights into the complexity of mammalian NER. nih.gov
In addition to human cell lines, mouse models and their derived cell lines, such as Xpc−/− mouse embryonic fibroblasts (MEFs), have been valuable tools. nih.gov These models have been used to study the in vivo consequences of XPC deficiency and the cellular response to DNA-damaging agents. For example, studies with Xpc−/− mice have shown that the absence of XPC can significantly affect cell survival in bone marrow following treatment with carboplatin (B1684641). nih.gov
Immunofluorescence and Co-localization Studies
Immunofluorescence is a powerful technique used to visualize the subcellular localization of proteins. In the context of XPC research, it has been pivotal in demonstrating that the XPC protein resides in the nucleus, which is consistent with its function in DNA repair. nih.gov
Co-localization studies, often performed in conjunction with immunofluorescence, are used to determine whether two or more proteins are present in the same subcellular location, suggesting a potential interaction. These studies have been used to investigate the association of XPC with other NER proteins. For instance, immunofluorescence has shown that XPC co-localizes with UV-induced DNA lesions, specifically with cyclobutane pyrimidine dimers (CPDs). iucr.org This recruitment to sites of DNA damage is a critical step in the initiation of NER.
Furthermore, these techniques have been used to study the dynamics of the XPC complex. For example, it has been shown that while the XPC-HHR23B complex is important for DNA damage recognition, RAD23B dissociates from XPC after global UV treatment while it is tethered to the DNA. iucr.org The subnuclear localization of XPC has also been investigated, revealing that it can be found in areas of condensed chromatin. nih.gov
Structural Analysis Techniques
Understanding the three-dimensional structure of the XPC protein and its complexes is essential for elucidating the molecular mechanisms of its function. Techniques such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are at the forefront of these efforts.
X-ray Crystallography of XPC Protein and its Complexes
X-ray crystallography is a primary method for determining the atomic and molecular structure of proteins. wikipedia.org While obtaining a high-resolution crystal structure of the full-length human XPC protein has been challenging, structural information has been obtained for domains of XPC and for its complexes with other proteins.
One notable success has been the crystallization and preliminary X-ray diffraction analysis of a complex formed between human centrin 2 (HsCen2) and a 17-amino acid peptide derived from the XPC protein (residues 847-863). iucr.org This work provided high-resolution data (1.65 Å), offering insights into the specific interactions between these two proteins, which are part of the larger XPC-RAD23B-CETN2 heterotrimeric complex. iucr.org The structure revealed the binding interface and the importance of calcium for the interaction, suggesting that the complex likely pre-exists in the nucleus before DNA damage occurs. iucr.org
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the dynamic properties of proteins in solution, providing information on their conformational flexibility and interactions. nih.gov While a complete NMR structure of the full XPC protein is not available, NMR methods are invaluable for studying the structure and dynamics of individual domains and their interactions with other molecules.
NMR can be used to map the binding interfaces in protein-protein complexes and to study conformational changes that occur upon binding. frontiersin.org For the XPC protein, NMR could be applied to study the conformational dynamics of its various domains, such as the transglutaminase-homology domain (TGD) and the β-hairpin domains (BHD1/2/3), and how these dynamics are affected by interactions with DNA, RAD23B, or CETN2. This information is crucial for understanding how the XPC complex recognizes a wide variety of DNA lesions and initiates the repair process.
Table 2: Structural Analysis of XPC and its Complexes
| Technique | Protein/Complex | Resolution | Key Findings | Reference |
|---|
| X-ray Crystallography | Human centrin 2 in complex with an XPC peptide (Asn847–Arg863) | 1.65 Å | Revealed the high-affinity binding interface between centrin 2 and a specific region of the XPC protein. | iucr.org |
Mass Spectrometry-Based Proteomics for Structural Insights (e.g., HDX, Crosslinking, Limited Proteolysis)
Mass spectrometry (MS)-based proteomics offers a powerful suite of tools for investigating the structure and dynamics of proteins like Xeroderma Pigmentosum Complementation Group C (XPC). nih.gov These methods provide structural information by measuring the mass of the protein and its fragments, revealing details about solvent accessibility, conformational changes, and protein-protein interactions. nih.govbiognosys.com Key techniques applied to proteins such as XPC include limited proteolysis, hydrogen/deuterium (B1214612) exchange (HDX), and chemical crosslinking. nih.govresearchgate.net
Limited Proteolysis coupled with mass spectrometry is used to probe the domain organization and stability of proteins. researchgate.netnih.gov This technique involves digesting a protein with a low concentration of a protease for a short duration. researchgate.net The protease preferentially cleaves flexible or disordered regions, leaving stable, folded domains intact. researchgate.netnih.gov The resulting fragments are then identified by mass spectrometry.
In studies of the XPC protein, limited proteolysis was employed to analyze its domain structure. nih.gov Researchers used various proteases, including proteinase K, trypsin, and chymotrypsin, on different fragments of XPC. nih.gov These experiments revealed that the C-terminal portion of XPC (residues 492-940) is stable, while the N-terminal portion is not. nih.gov However, this analysis successfully identified a previously unrecognized folded helical structural domain within the N-terminal region, specifically XPC(156–325). nih.gov The formation of discrete, stable fragments during digestion indicated the presence of structured regions within the protein. nih.gov
Hydrogen/Deuterium Exchange (HDX) Mass Spectrometry provides insights into protein conformation and dynamics in solution. nih.gov The method relies on the exchange of backbone amide hydrogens with deuterium from a deuterated solvent. nih.gov The rate of this exchange is dependent on the solvent accessibility and hydrogen bonding of the amide protons. thermofisher.com Regions that are buried within the protein's core or involved in stable secondary structures like alpha-helices and beta-sheets will exchange more slowly than flexible or solvent-exposed loops. youtube.com By measuring the rate of deuterium uptake over time, HDX-MS can map protein-ligand binding sites, identify regions of conformational change, and characterize protein folding. thermofisher.comnih.gov In the context of the XPC complex, HDX has been used to show the protection of the XPC-Δ25-HC2 complex when calcium ions are present, providing information on conformational changes upon ion binding. nih.gov
Chemical Crosslinking Mass Spectrometry (XL-MS) is used to identify protein-protein interactions and gain information about the three-dimensional structure of proteins and their complexes. nih.gov This technique uses chemical reagents called crosslinkers to form covalent bonds between amino acid residues that are in close proximity. nih.govyoutube.com After crosslinking, the protein or complex is digested, and the resulting crosslinked peptides are identified by mass spectrometry. nih.gov The identity of the linked peptides provides distance constraints that can be used to model the topology of protein complexes. nih.govyoutube.com This approach is valuable for mapping interaction interfaces and understanding the architecture of large macromolecular assemblies, such as the multi-protein complexes involving XPC during DNA repair. nih.govpnas.org
| Technique | Principle | Information Gained for XPC | Specific Finding |
|---|---|---|---|
| Limited Proteolysis-MS | Preferential cleavage of flexible/disordered regions by a protease. researchgate.net | Identification of stable, folded domains and overall domain architecture. nih.gov | Revealed a stable C-terminal portion and a previously unrecognized folded domain within the N-terminal region (XPC(156–325)). nih.gov |
| Hydrogen/Deuterium Exchange (HDX)-MS | Measures the rate of deuterium uptake on backbone amides to probe solvent accessibility and dynamics. nih.govnih.gov | Conformational changes upon binding to other proteins or ligands (e.g., ions). nih.gov | Demonstrated protection of the XPC-Δ25-HC2 complex in the presence of Ca2+, indicating a conformational change. nih.gov |
| Chemical Crosslinking (XL)-MS | Covalently links nearby amino acid residues, providing distance constraints. nih.gov | Topology of protein complexes and mapping of protein-protein interaction interfaces. nih.govnih.gov | Provides a method to map the interaction sites of XPC with partners like RAD23B and CETN2. nih.govpnas.org |
Wide-Angle X-ray Solution Scattering (WAXS)
Wide-Angle X-ray Solution Scattering (WAXS) is a structural biology technique that provides information about the structure of biomolecules in solution. nih.govwikipedia.org It is complementary to small-angle X-ray scattering (SAXS), with WAXS focusing on higher scattering angles that correspond to smaller, sub-nanometer-sized structures. wikipedia.org This allows WAXS to yield higher-resolution structural details, akin to those observed in crystallographic studies. nih.gov
While specific WAXS studies focused solely on the XPC protein are not extensively documented in the provided search results, the methodology holds significant potential for XPC research. It is particularly useful for characterizing unfolded or natively disordered proteins and detecting subtle structural changes that occur upon DNA binding or interaction with other repair factors. nih.gov Given that XPC interacts with multiple partners and binds to distorted DNA, WAXS could provide valuable insights into the conformational ensembles and structural transitions that are critical for its function in DNA damage recognition. pnas.orgwikipedia.org
Bioinformatics and Computational Approaches for XPC Protein Research
Bioinformatics and computational methods are indispensable for studying the XPC protein, particularly given the challenges in obtaining high-resolution structures of the full-length protein. nih.gov These approaches integrate sequence analysis, structure prediction, and molecular modeling to provide critical insights into XPC's structure-function relationships. nih.govtandfonline.com
One key computational approach is homology modeling . Due to the lack of a high-resolution crystal structure for the full human XPC protein, researchers have built structural models based on the available high-resolution structure of its yeast ortholog, Rad4. nih.govtandfonline.com Using tools like SWISS-MODEL, a homology model of human XPC was constructed, which was found to be largely consistent with models generated by advanced, machine-learning-based algorithms like AlphaFold. nih.gov Such models are crucial for visualizing the arrangement of key functional domains, including the transglutaminase domain (TGD) and three β-hairpin domains (BHD1-3) involved in DNA binding. tandfonline.com
Sequence analysis algorithms are also fundamental to XPC research. nih.gov Tools for protein disorder prediction , secondary structure prediction , and multiple sequence alignment (MSA) have been used to analyze the XPC amino acid sequence. nih.gov This analysis helped to predict structured regions within the protein, guiding the design of stable protein fragments for subsequent biochemical and structural characterization. nih.gov For instance, these computational tools correctly suggested the presence of structured regions in both the N-terminal and C-terminal portions of XPC. nih.gov
Furthermore, computational tools are used to assess the impact of genetic variations on protein stability and function. nih.gov Programs like FoldX and SDM (Site Directed Mutator) can computationally predict the change in protein stability caused by single-amino acid substitutions. nih.gov These analyses have been applied to known XPC missense mutations associated with xeroderma pigmentosum, such as Y585C, W690S, and C771Y, correctly predicting that these variants would destabilize the protein's structure. nih.gov
| Computational Approach | Tool/Algorithm Example | Application to XPC Research | Key Finding/Insight |
|---|---|---|---|
| Homology Modeling | SWISS-MODEL nih.gov | Building a 3D structural model of human XPC based on the yeast Rad4 crystal structure. nih.govtandfonline.com | Provided a structural framework to map functional domains and analyze the impact of mutations. nih.gov |
| AI-Based Structure Prediction | AlphaFold nih.gov | Generating an independent 3D model of human XPC for comparison with homology models. nih.gov | The AlphaFold model was largely consistent with the Rad4-based homology model, increasing confidence in the predicted structure. nih.gov |
| Sequence Analysis | Disorder/Secondary Structure Prediction Algorithms nih.gov | Analyzing the primary amino acid sequence to predict folded domains and disordered regions. nih.gov | Guided the design of stable XPC fragments for experimental analysis. nih.gov |
| Mutation Impact Analysis | FoldX, SDM nih.gov | Predicting the effect of missense mutations on the structural stability of the XPC protein. nih.gov | Known XP-causing mutations like W690S were predicted to be structurally destabilizing. nih.gov |
| Sequence Alignment | Clustal Omega nih.gov | Aligning XPC sequences from different species to identify conserved residues and domains. nih.govnih.gov | Helped in creating accurate sequence alignments for building homology models. nih.gov |
Future Directions and Unanswered Questions in Xpc Protein Research
Elucidation of Complete Molecular Mechanisms and Regulation Networks
While the fundamental role of XPC in recognizing DNA damage is well-established, the complete elucidation of its molecular mechanisms and the intricate networks that regulate its function remains a significant challenge. The activity, stability, and localization of XPC are tightly controlled through a variety of mechanisms, including post-translational modifications (PTMs) and transcriptional regulation. A key area of future research will be to unravel the complex interplay between these regulatory layers.
Key Unanswered Questions:
Post-Translational Modifications: XPC undergoes several PTMs, including ubiquitination, SUMOylation, and phosphorylation, which are crucial for its role in NER. mdpi.comresearchgate.net For instance, ubiquitination of XPC is thought to be important for the handover of damaged DNA from the DDB2 protein and for stabilizing XPC at the lesion site. researchgate.net However, the precise orchestration of these modifications—the specific enzymes involved (e.g., ligases, phosphatases), the timing, and the crosstalk between different PTMs—is not fully understood. A comprehensive mapping of PTM sites and the conditions under which they occur is necessary.
Protein Stability and Degradation: The stability of the XPC protein is critical for DNA repair capacity. It is known to be stabilized by its interaction with RAD23B, which protects it from proteasomal degradation. researchgate.net DNA damage itself also appears to trigger a stabilization mechanism. nih.gov Future studies need to fully characterize the specific ubiquitin ligases and deubiquitinating enzymes (DUBs), like the newly identified interactor OTUD4, that control XPC turnover. nih.govnih.gov Understanding how these processes are regulated in response to different types of DNA damage and during the cell cycle is a priority.
Transcriptional Control: The XPC gene is transcriptionally regulated by factors such as the tumor suppressor p53. nih.gov This links DNA damage sensing to a broader cellular stress response. However, the full complement of transcription factors and regulatory elements that control XPC expression in different tissues and developmental stages is yet to be identified.
Damage Recognition Dynamics: How XPC efficiently scans the vast expanse of the genome to locate rare lesions is a central question. nih.gov Single-molecule studies have suggested a mechanism involving 1D diffusion along the DNA with intermittent hopping. oup.com Further investigation is needed to understand how XPC distinguishes between a wide variety of lesions and undamaged DNA with high fidelity and how chromatin structure influences this search process. oup.comkobe-u.ac.jp
Understanding Non-Canonical Functions and Novel Interaction Partners
Emerging evidence strongly suggests that XPC's cellular roles extend far beyond GG-NER. These non-canonical functions are often linked to its interaction with a diverse array of proteins, many of which are yet to be fully characterized. nih.govcolab.ws
Future Research Focus:
Base Excision Repair (BER): XPC has been implicated in BER, the primary pathway for repairing oxidative DNA damage and small base lesions. pnas.orgnih.gov It has been shown to interact with and stimulate the activity of DNA glycosylases like OGG1 and TDG. researchgate.netpnas.org A critical unanswered question is whether XPC acts as a general sensor for helical distortions that can flag lesions for either NER or BER, and what factors dictate the subsequent pathway choice. nih.gov
Transcriptional Regulation: The XPC complex has been identified as a transcriptional coactivator for key pluripotency genes, such as NANOG, in embryonic stem cells, where it interacts with OCT4 and SOX2. pnas.orgnih.gov This dual role in DNA repair and transcription suggests a complex interplay between maintaining genome integrity and regulating cell fate. The full extent of XPC's involvement in gene regulation across different cell types and the mechanisms by which it is recruited to promoters are areas requiring intense investigation. nih.gov
Other DNA Repair Pathways: There are indications that XPC may participate in other DNA repair pathways, including mismatch repair (MMR) and double-strand break (DSB) repair. nih.govnih.gov These connections are still largely undefined, and future work must clarify the molecular basis of these interactions and their biological significance.
Expanding the Interactome: High-throughput yeast two-hybrid screenings have identified dozens of novel potential interaction partners for XPC, involved in processes ranging from metabolism and signal transduction to proteolysis. nih.govnih.gov A major future direction is the validation and functional characterization of this expanded interactome. Understanding these new protein-protein interactions will be key to uncovering previously unknown cellular functions of XPC and integrating it into broader cellular networks. nih.govnih.gov
Advancements in High-Resolution Structural Biology of XPC Complexes
A significant barrier to a complete mechanistic understanding of XPC function is the lack of high-resolution structural information for the full-length human protein and its various functional complexes. researchgate.net While crystal structures of its yeast homolog, Rad4, have provided invaluable insights, and low-resolution electron microscopy has offered glimpses of the human XPC complex architecture, high-resolution details are critically needed. pnas.orgpnas.orgcambridge.org
Key Goals for Structural Biology:
Human Holo-Complex Structure: Obtaining a high-resolution (atomic or near-atomic) structure of the human XPC-RAD23B-CETN2 heterotrimer is a primary objective. This would reveal the precise arrangement of the subunits and the domains within XPC itself, which has been challenging due to the protein's flexibility. pnas.orgpnas.org
XPC in Complex with Damaged DNA: Visualizing the XPC complex bound to different types of DNA lesions is crucial. This would clarify how XPC recognizes a broad spectrum of structurally unrelated lesions while ignoring the undamaged DNA duplex. cambridge.org It would also help to understand the conformational changes that occur in both the protein and the DNA upon binding, which are essential for initiating the repair cascade. pnas.org
Structures with Interaction Partners: Capturing high-resolution snapshots of XPC interacting with its key partners, such as DDB2, TFIIH, and XPA, is essential. kobe-u.ac.jpornl.gov These structures would elucidate the molecular interfaces and the dynamic choreography of protein assembly and disassembly at the site of damage, from initial recognition to the recruitment of downstream verification and excision factors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
